Kikemanin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,9-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-23-18-9-13-6-7-21-11-15-12(4-5-17(22)20(15)25-3)8-16(21)14(13)10-19(18)24-2/h4-5,9-10,16,22H,6-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHXHTWYVOYYDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Kikemanin (Corydalmine): A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kikemanin, scientifically known as corydalmine, is a protoberberine-type isoquinoline alkaloid found predominantly in plants of the Corydalis genus. This document provides a comprehensive overview of the natural sources of this compound, detailed protocols for its extraction and isolation, and an in-depth look at its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a technical guide for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources and Quantitative Data
This compound has been isolated from various species of the Corydalis genus, which is a part of the Papaveraceae family. The primary sources include the tubers and roots of these plants. The yield of this compound can vary depending on the plant species, geographical location, and the extraction method employed.
| Plant Species | Plant Part | Extraction Method | Yield of this compound (Corydalmine) | Reference |
| Corydalis chaerophylla | Dried Roots | Methanol extraction followed by acid-base partitioning and silica gel column chromatography | ~0.0069% (30 mg from 435 g of dried roots) | [1] |
| Corydalis yanhusuo | Rhizome | Hot water extraction followed by weak cation exchange column chromatography | Total alkaloid content up to 12.7 mg/g. Specific yield for this compound not detailed. | |
| Corydalis solida | Tubers | Not specified | Presence confirmed, but quantitative yield not provided in the search results. | |
| Corydalis ternata | Tubers | 70% ethanol extraction | Presence confirmed, but quantitative yield not provided in the search results.[2] |
Experimental Protocols
The isolation and purification of this compound from its natural sources typically involve a multi-step process, including extraction, acid-base partitioning, and chromatographic separation.
Protocol 1: General Extraction of Total Alkaloids from Corydalis Species
This protocol outlines the general procedure for obtaining a crude alkaloid extract from Corydalis plant material.
Materials:
-
Dried and powdered Corydalis plant material (e.g., roots, tubers)
-
Methanol
-
7% Citric acid
-
Chloroform
-
Ammonia solution
-
Rotary evaporator
-
Filter paper
-
Separatory funnel
Procedure:
-
Extraction: The dried and powdered plant material is extracted exhaustively with methanol, often using a Soxhlet apparatus, for several hours to ensure complete extraction of the alkaloids.[1]
-
Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.[1]
-
Acid-Base Partitioning:
-
The residue is dissolved in 7% citric acid to protonate the alkaloids, rendering them water-soluble.
-
This acidic aqueous solution is then washed with a non-polar solvent like chloroform to remove neutral and acidic impurities.
-
The aqueous layer is then basified with an ammonia solution to a pH of around 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
The basic aqueous solution is repeatedly extracted with chloroform.
-
The combined chloroform extracts contain the crude alkaloid fraction.
-
-
Final Concentration: The chloroform extract is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the total alkaloid extract.
Protocol 2: Isolation of this compound (Corydalmine) by Column Chromatography
This protocol describes the purification of this compound from the crude alkaloid extract using silica gel column chromatography.
Materials:
-
Crude alkaloid extract from Corydalis species
-
Silica gel (60-120 mesh or 100-200 mesh)
-
Glass chromatography column
-
Solvents for mobile phase (e.g., n-hexane, chloroform, ethyl acetate, methanol in varying ratios)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 366 nm)
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent like n-hexane.[3]
-
Sample Loading: The crude alkaloid extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity. A common gradient starts with a mixture of benzene and chloroform (e.g., 15:58 v/v) or n-hexane and ethyl acetate. The polarity is gradually increased by increasing the proportion of the more polar solvent.
-
Fraction Collection: Fractions of the eluate are collected sequentially using a fraction collector.
-
TLC Monitoring: The collected fractions are monitored by TLC to identify those containing this compound. The TLC plates are typically visualized under a UV lamp.
-
Pooling and Crystallization: Fractions containing pure this compound are pooled, and the solvent is removed under reduced pressure. The resulting solid can be further purified by crystallization from a suitable solvent, such as methanol, to yield pure this compound crystals.
Protocol 3: HPLC Analysis and Purification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical quantification and preparative isolation of this compound.
Analytical HPLC:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of acetonitrile and water containing an additive like formic acid or trifluoroacetic acid to improve peak shape. For example, a gradient of acetonitrile and 0.1% (v/v) aqueous trifluoroacetic acid can be used.
-
Detection: UV detection at a wavelength of around 265 nm is suitable for monitoring the elution of this compound.
Preparative HPLC:
-
For preparative isolation, a larger-scale C18 column is used.
-
The mobile phase composition and gradient are optimized based on the analytical separation.
-
The fraction corresponding to the this compound peak is collected, and the solvent is removed to yield the purified compound.
Biological Activities and Signaling Pathways
This compound (corydalmine) has been reported to exhibit a range of biological activities, with its effects on the central nervous system and inflammatory pathways being of particular interest.
Inhibition of NF-κB Dependent CXCL1/CXCR2 Signaling
This compound has been shown to alleviate neuropathic pain by inhibiting the NF-κB-dependent CXCL1/CXCR2 signaling pathway. This pathway is implicated in the inflammatory response and nociceptive signaling.
Caption: this compound inhibits the NF-κB signaling pathway.
Suppression of ASK1-p38 MAPK/NF-κB Signaling
Another key mechanism of action for this compound in attenuating neuropathic pain involves the suppression of the Apoptosis Signal-regulating Kinase 1 (ASK1)-p38 Mitogen-Activated Protein Kinase (MAPK)/NF-κB signaling cascade in spinal microglia.
Caption: this compound suppresses the ASK1-p38 MAPK/NF-κB pathway.
Regulation of the DDIT3-eNOS Pathway
Levo-corydalmine has been found to suppress endothelial cell activation induced by oxidized low-density lipoprotein (Ox-LDL) and improve vasodilation by regulating the DNA Damage Inducible Transcript 3 (DDIT3) and endothelial Nitric Oxide Synthase (eNOS) pathway.
Caption: this compound regulates the DDIT3-eNOS pathway.
Conclusion
This compound (corydalmine) is a promising natural product with well-documented analgesic and anti-inflammatory properties. This guide provides a foundational understanding of its natural sources and detailed methodologies for its isolation and purification. The elucidation of its mechanisms of action, particularly its interaction with key signaling pathways involved in pain and inflammation, opens avenues for further research and development of novel therapeutics. The provided protocols and pathway diagrams are intended to be a valuable resource for scientists working to unlock the full therapeutic potential of this isoquinoline alkaloid.
References
An In-depth Technical Guide to the l-Corydalmine Biosynthesis Pathway in Corydalis
For Researchers, Scientists, and Drug Development Professionals
Abstract
l-Corydalmine, a protoberberine-type isoquinoline alkaloid found in Corydalis species, exhibits a range of pharmacological activities, making its biosynthetic pathway a subject of significant interest for metabolic engineering and drug development. This technical guide provides a comprehensive overview of the l-corydalmine biosynthesis pathway, detailing the enzymatic steps from primary metabolites to the final product. It includes quantitative data on pathway intermediates and enzyme activities, detailed experimental protocols for key analytical and enzymatic assays, and visualizations of the pathway and related experimental workflows. While significant progress has been made in elucidating the upstream reactions of the benzylisoquinoline alkaloid (BIA) pathway, the specific enzyme responsible for the final C-methylation step in l-corydalmine synthesis remains to be definitively identified, representing a key area for future research.
Introduction
The genus Corydalis is a rich source of structurally diverse benzylisoquinoline alkaloids (BIAs), which are renowned for their wide array of pharmacological effects, including analgesic, anti-inflammatory, and sedative properties. Among these, l-corydalmine is a notable protoberberine alkaloid. The biosynthesis of l-corydalmine is an extension of the well-established BIA pathway, originating from the amino acid L-tyrosine. Understanding the intricate enzymatic machinery and regulatory networks governing the formation of l-corydalmine is crucial for optimizing its production through biotechnological approaches and for the development of novel therapeutics. This guide synthesizes the current knowledge of this pathway, providing researchers and drug development professionals with a detailed technical resource.
The l-Corydalmine Biosynthesis Pathway
The biosynthesis of l-corydalmine is a multi-step process involving a series of enzymatic conversions that build upon the central BIA intermediate, (S)-reticuline. The pathway can be broadly divided into the formation of the protoberberine scaffold and subsequent modification reactions.
Formation of the Protoberberine Scaffold
The initial steps of the BIA pathway leading to the key intermediate (S)-scoulerine are well-characterized and involve the concerted action of several enzymes:
-
From L-Tyrosine to (S)-Reticuline: Two molecules of L-tyrosine are converted through a series of reactions involving tyrosine decarboxylase (TyDC), tyrosine aminotransferase (TAT), norcoclaurine synthase (NCS), norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), and N-methylcoclaurine 3'-hydroxylase (NMCH) to yield (S)-reticuline.
-
Formation of (S)-Scoulerine: The berberine bridge enzyme (BBE) catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the characteristic protoberberine scaffold of (S)-scoulerine.
Pathway from (S)-Scoulerine to l-Tetrahydropalmatine
(S)-Scoulerine undergoes a series of methylation reactions to form l-tetrahydropalmatine, the immediate precursor to l-corydalmine.
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(S)-Scoulerine to (S)-Tetrahydrocolumbamine: Scoulerine 9-O-methyltransferase (SOMT) methylates the 9-hydroxyl group of (S)-scoulerine to produce (S)-tetrahydrocolumbamine.
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(S)-Tetrahydrocolumbamine to l-Tetrahydropalmatine: Columbamine O-methyltransferase (CoOMT) then methylates the 2-hydroxyl group of (S)-tetrahydrocolumbamine to yield l-tetrahydropalmatine.
The Final Step: C-Methylation to l-Corydalmine
The conversion of l-tetrahydropalmatine to l-corydalmine involves the addition of a methyl group at the C-13 position. However, the specific enzyme catalyzing this reaction, a putative protoberberine C-methyltransferase, has not yet been fully characterized in Corydalis species and remains an area of active investigation[1][2].
Mandatory Visualization 1: l-Corydalmine Biosynthesis Pathway
Caption: Proposed biosynthesis pathway of l-Corydalmine from L-Tyrosine.
Quantitative Data
Quantitative analysis of alkaloids in Corydalis species provides valuable insights into the efficiency of the biosynthetic pathway and the accumulation of key intermediates and final products.
Table 1: Alkaloid Content in Corydalis Species
| Compound | Corydalis yanhusuo (mg/g dry weight) | Corydalis solida (µg/g fresh weight) | Reference |
| l-Tetrahydropalmatine | 0.97 - 3.13 | High accumulation in tuber | [3][4] |
| l-Corydalmine | 3.55 | 245.6 | [3] |
| Protopine | 2.71 | 339.9 | |
| Palmatine | 0.70 - 2.24 | High accumulation in petiole | |
| Dehydrocorydaline | 13.11 | High accumulation in tuber |
Experimental Protocols
Alkaloid Extraction from Corydalis Tubers
This protocol outlines a general method for the extraction of alkaloids for qualitative and quantitative analysis.
Objective: To extract total alkaloids from Corydalis tuber material.
Materials:
-
Dried and powdered Corydalis tubers
-
Methanol
-
70% Ethanol
-
20% HCl
-
5 M NaOH
-
Rotary evaporator
-
Centrifuge
-
Filtration apparatus (e.g., filter paper or 0.45 µm syringe filter)
Protocol:
-
Accurately weigh a known amount of powdered Corydalis tuber material.
-
Reflux the powder with 70% ethanol for a specified period (e.g., 2 hours).
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
Acidify the concentrated extract with 20% HCl to protonate the alkaloids.
-
Wash the acidic solution with an organic solvent (e.g., ethyl acetate) to remove non-alkaloidal impurities.
-
Basify the aqueous layer with 5 M NaOH to deprotonate the alkaloids, causing them to precipitate or become soluble in an organic solvent.
-
Extract the alkaloids into an appropriate organic solvent (e.g., chloroform or dichloromethane).
-
Dry the organic phase over anhydrous sodium sulfate and evaporate to dryness to obtain the total alkaloid extract.
Quantification of l-Corydalmine by HPLC
Objective: To quantify the concentration of l-corydalmine in an alkaloid extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)
-
C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid or formic acid (for mobile phase modification)
-
l-Corydalmine standard
Protocol Outline:
-
Sample Preparation: Dissolve the total alkaloid extract in a suitable solvent (e.g., methanol) to a known concentration. Filter the sample through a 0.45 µm syringe filter.
-
Standard Curve Preparation: Prepare a series of standard solutions of l-corydalmine of known concentrations.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of acid (e.g., 0.1% formic acid), is typically used. An example gradient could be starting with a low percentage of acetonitrile and increasing it over time.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
-
Detection Wavelength: Monitor at a wavelength where l-corydalmine has maximum absorbance (e.g., 280 nm).
-
-
Injection and Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to l-corydalmine in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of l-corydalmine in the sample by comparing its peak area to the standard curve.
In Vitro O-Methyltransferase (OMT) Enzyme Assay
This protocol provides a general method for assaying the activity of OMTs involved in the l-corydalmine pathway.
Objective: To determine the catalytic activity of a recombinant OMT.
Materials:
-
Purified recombinant OMT enzyme
-
Substrate (e.g., (S)-scoulerine or (S)-tetrahydrocolumbamine)
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Stopping solution (e.g., methanol or acid)
-
HPLC or LC-MS for product analysis
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, substrate, and SAM.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).
-
Initiate the reaction by adding the purified recombinant OMT enzyme.
-
Incubate the reaction for a specific time period.
-
Terminate the reaction by adding a stopping solution.
-
Analyze the reaction mixture by HPLC or LC-MS to identify and quantify the methylated product.
-
A control reaction without the enzyme or without SAM should be run in parallel to account for any non-enzymatic reactions.
Mandatory Visualization 2: OMT Enzyme Assay Workflow
Caption: A typical workflow for an in vitro O-methyltransferase enzyme assay.
Regulation of l-Corydalmine Biosynthesis
The biosynthesis of BIAs, including l-corydalmine, is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications.
Transcriptional Regulation
The expression of genes encoding biosynthetic enzymes in the BIA pathway is controlled by various families of transcription factors (TFs), including WRKY, bHLH (basic helix-loop-helix), and AP2/ERF (APETALA2/ethylene responsive factor). These TFs can be induced by developmental cues and environmental stimuli, such as wounding and elicitor treatment (e.g., methyl jasmonate), leading to a coordinated up-regulation of the entire pathway. While specific TFs that directly regulate the final steps of l-corydalmine biosynthesis have not yet been identified, it is likely that they are part of the broader regulatory network controlling protoberberine alkaloid production in Corydalis.
Mandatory Visualization 3: Transcriptional Regulation Logic
Caption: A simplified model of the transcriptional regulation of BIA biosynthesis.
Future Perspectives and Conclusion
The elucidation of the l-corydalmine biosynthesis pathway in Corydalis has made significant strides, particularly in the upstream sections of the BIA pathway. However, a critical knowledge gap remains concerning the enzyme responsible for the C-13 methylation of l-tetrahydropalmatine. The identification and characterization of this putative protoberberine C-methyltransferase is a key objective for future research. Success in this area will not only complete our understanding of l-corydalmine formation but also provide a valuable enzymatic tool for the chemoenzymatic synthesis of l-corydalmine and related alkaloids.
Furthermore, a more detailed understanding of the specific transcription factors that regulate the flux through the l-corydalmine branch of the BIA pathway will be instrumental for developing targeted metabolic engineering strategies to enhance its production in either the native plant or microbial hosts.
References
- 1. Integrated metabolite profiling and transcriptome analysis reveal candidate genes involved in the biosynthesis of benzylisoquinoline alkaloids in Corydalis solida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrated metabolite profiling and transcriptome analysis reveal candidate genes involved in the biosynthesis of benzylisoquinoline alkaloids in Corydalis solida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomic and evolutionary integration unveils medicinal potential in six Corydalis species - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Kikemanin and Corydalis edulis: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Corydalis, a member of the Papaveraceae family, has a long and storied history in traditional medicine, particularly in Asia, for its potent analgesic, anti-inflammatory, and sedative properties.[1][2][3] For centuries, practitioners of Traditional Chinese Medicine (TCM) have utilized the tubers of various Corydalis species to "invigorate the blood," promote the flow of qi (energy), and alleviate a wide range of pain conditions, including menstrual cramps, abdominal pain, and soft tissue injuries.[1][3] This guide focuses on Corydalis edulis, a species within this genus, and one of its constituent isoquinoline alkaloids, Kikemanin. While research on this compound is still nascent, this document synthesizes the current understanding of the traditional uses, phytochemistry, and pharmacology of Corydalis edulis and its alkaloids, providing a technical foundation for future research and drug development.
Corydalis edulis is a traditional medicinal plant recognized for its analgesic, sedative, and antispasmodic effects. The therapeutic potential of this and other Corydalis species is attributed to a rich and diverse array of over 160 identified compounds, with isoquinoline alkaloids being the most significant class of bioactive constituents. Among these, compounds such as tetrahydropalmatine (THP) and dehydrocorybulbine (DHCB) have been more extensively studied for their pain-relieving properties. This compound, an isoquinoline alkaloid isolated from Corydalis decumbens, represents a promising but less-explored component of this pharmacologically active genus.
This guide provides a comprehensive overview of the traditional uses of Corydalis edulis, summarizes the quantitative data on the bioactivity of its key alkaloids, details experimental protocols for their isolation, and visualizes the known signaling pathways associated with their therapeutic effects.
Traditional Medicine Uses
The traditional application of Corydalis species, including Corydalis edulis, is primarily centered on pain management and the treatment of inflammatory conditions. In Traditional Chinese Medicine, it is considered a primary herb for alleviating pain by improving circulation and moving "qi".
Primary Traditional Uses of Corydalis Species:
| Traditional Use | Description |
| Pain Relief | Used for various types of pain including headaches, menstrual cramps, and muscle pain. |
| Improved Circulation | Believed to enhance blood flow, addressing conditions related to poor circulation or stagnation. |
| Stress and Anxiety Relief | Employed for its calming effects to reduce stress and promote relaxation. |
| Digestive Health | Used to ease abdominal pain resulting from indigestion or bloating. |
| Nervous System Support | Utilized to soothe the nervous system, supporting overall emotional balance. |
Phytochemistry and Bioactive Alkaloids
The pharmacological effects of Corydalis edulis are attributed to its complex mixture of isoquinoline alkaloids. Recent studies have led to the isolation and identification of numerous alkaloids from this plant, including both novel and previously known compounds.
A 2023 study on the whole plants of Corydalis edulis resulted in the isolation of eleven undescribed isoquinoline analogues, named edulisines A-K, along with sixteen known alkaloids. Another study on Corydalis decumbens isolated thirteen compounds, including tetrahydropalmatine and bicuculline. While this compound was identified in Corydalis decumbens, its concentration and specific contribution to the overall therapeutic effect of Corydalis edulis remain to be fully elucidated.
Quantitative Bioactivity Data
While specific quantitative data for this compound is limited in the current literature, studies on other Corydalis alkaloids provide valuable insights into their potency and mechanisms of action. This data is crucial for understanding the potential therapeutic efficacy and for guiding future research on this compound.
Table 1: Bioactivity of Selected Alkaloids from Corydalis Species
| Alkaloid | Bioactivity | Model | IC50 / Ki Value | Reference |
| Corydemine | Inhibition of Neuronal Excitability | Primary Cultured Neocortical Neurons | 3.6 µM | |
| Dihydrocorydemine | Inhibition of Neuronal Excitability | Primary Cultured Neocortical Neurons | 16.7 µM | |
| Muramine | Inhibition of Neuronal Excitability | Primary Cultured Neocortical Neurons | 13.5 µM | |
| l-Tetrahydropalmatine | Inhibition of Neuronal Excitability | Primary Cultured Neocortical Neurons | 14.0 µM | |
| Isocorypalmine | Dopamine D1 Receptor Binding Affinity | In vitro | 83 nM (Ki) | |
| (-)-2,9-dihydroxyl-3,11-dimethoxy-1,10-dinitrotetrahydroprotoberberine | Acetylcholinesterase Inhibition | In vitro | < 10 µM | |
| (+)-1-nitroapocavidine | Acetylcholinesterase Inhibition | In vitro | < 10 µM | |
| Berberine | Acetylcholinesterase Inhibition | In vitro | < 10 µM | |
| Palmatine | Acetylcholinesterase Inhibition | In vitro | < 10 µM | |
| Dehydrocavidine | Acetylcholinesterase Inhibition | In vitro | < 10 µM | |
| Sanguinarine | Acetylcholinesterase Inhibition | In vitro | < 10 µM |
Experimental Protocols
The isolation and purification of alkaloids from Corydalis species are critical steps for detailed pharmacological investigation. The following protocols are based on established methodologies for alkaloid extraction from Corydalis and can be adapted for the specific isolation of this compound.
Protocol 1: General Alkaloid Extraction from Corydalis Tubers
This protocol outlines a common method for extracting total alkaloids from the dried tubers of Corydalis species.
Materials:
-
Dried and powdered tubers of Corydalis edulis
-
70% aqueous acetone
-
Hexane
-
Ethyl acetate
-
Butanol
-
Methanol
-
Water
-
Rotary evaporator
-
Silica gel for column chromatography
-
Methylene chloride (CH2Cl2)
-
Methanol (MeOH)
Procedure:
-
Extraction: Powdered tubers (e.g., 30 kg) are extracted three times with 70% aqueous acetone at room temperature.
-
Concentration: The combined extracts are evaporated under reduced pressure to yield a residue.
-
Fractionation: The residue is subjected to sequential extraction with hexane, ethyl acetate, butanol, methanol, and water.
-
Chromatography: The combined organic extracts are chromatographed over a silica gel column using a gradient of methylene chloride and methanol to yield several fractions.
Protocol 2: Purification of Total Alkaloids using Macroporous Resin
This protocol describes an optimized method for the purification of total alkaloids from Corydalis extract using macroporous adsorption resin.
Materials:
-
Crude Corydalis extract
-
70% ethanol
-
Diluted ammonia
-
NKA-9 macroporous adsorption resin
-
Distilled water
Procedure:
-
Extraction: Reflux the coarse powder of C. yanhusuo with 20 times the volume of 70% ethanol (pH adjusted to 10 with diluted ammonia) twice, for 60 minutes each time.
-
Filtration and Concentration: Filter the extract, recover the ethanol, and dilute the concentrate with water.
-
Resin Adsorption: Load the diluted extract onto a pre-treated NKA-9 macroporous adsorption resin column.
-
Washing: Wash the column with 5 bed volumes (BV) of distilled water at a flow rate of 2 BV/h to remove water-soluble impurities.
-
Elution: Elute the alkaloids from the resin with 70% ethanol at a flow rate of 1.5 BV/h for a total volume of 12 BV.
Signaling Pathways and Mechanisms of Action
The analgesic and neuroprotective effects of Corydalis alkaloids are mediated through their interaction with various molecular targets and signaling pathways. While the specific pathways for this compound are yet to be elucidated, the known mechanisms of other Corydalis alkaloids provide a framework for future investigation.
One of the primary mechanisms of action for the analgesic effects of Corydalis alkaloids is their interaction with the dopamine receptor system. For instance, l-tetrahydropalmatine acts as an antagonist at dopamine D1 and D2 receptors. This antagonism is believed to contribute to its sedative and analgesic properties.
References
Kikemanin (Corydalmine): A Comprehensive Technical Guide on its Discovery, History, and Core Scientific Attributes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kikemanin, scientifically known as Corydalmine, is a protoberberine isoquinoline alkaloid naturally occurring in various species of the Corydalis genus. First identified in the mid-20th century, this compound has garnered significant interest within the scientific community for its diverse pharmacological activities, most notably its analgesic and anti-inflammatory properties. This technical guide provides an in-depth exploration of the discovery and history of this compound, alongside a detailed examination of its physicochemical properties, experimental pharmacology, and mechanisms of action. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language.
Introduction
This compound, also known by its synonyms L-Corydalmine and Schefferine, is a bioactive alkaloid with the chemical formula C₂₀H₂₃NO₄.[1] It is predominantly isolated from the tubers and roots of plants belonging to the Corydalis genus, such as Corydalis solida, Corydalis ternata, and Corydalis chaerophylla.[1] Historically, Corydalis species have been integral to traditional Chinese medicine for their therapeutic effects on pain and inflammation. Modern scientific investigation into these plants has led to the isolation and characterization of numerous alkaloids, with this compound emerging as a compound of significant interest for its potential in drug development.
Discovery and History
In 2007, Basha and colleagues reported the isolation and characterization of l-corydalmine from the roots of Corydalis chaerophylla. Their work provided key physicochemical data, including its melting point, UV absorption maxima, and mass spectrometry fragmentation patterns, further solidifying the structural understanding of the molecule.[2]
Chronological Milestones
| Year | Milestone | Key Researchers/Contributors | Significance |
| 1968 | First reported characterization of l-corydalmine | Cava, M. P., Srinivasan, M., & Buck, K. T. | Foundational work establishing the chemical identity of the compound. |
| 2007 | Isolation and characterization from Corydalis chaerophylla | Basha, S. A., et al. | Provided detailed spectroscopic data and confirmed its natural occurrence in a new species.[2] |
| 2018 | Elucidation of analgesic mechanism in neuropathic pain | Zhou, L., et al. | Demonstrated the role of the NF-κB/CXCL1/CXCR2 signaling pathway in its pain-relieving effects.[3] |
| 2025 | Investigation of its role in endothelial cell activation | Li, Y., et al. | Revealed the involvement of the DDIT3-eNOS pathway in its potential cardiovascular benefits. |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃NO₄ | |
| Molecular Weight | 341.4 g/mol | |
| IUPAC Name | (13aS)-2,3,9-trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-10-ol | |
| CAS Number | 30413-84-4 | |
| Melting Point | 177-178 °C | |
| Appearance | Colorless granules | |
| UV max (in Methanol) | 283 nm |
Experimental Protocols
Isolation of l-Corydalmine from Corydalis chaerophylla
A detailed protocol for the isolation of l-corydalmine has been described by Basha et al. (2007).
Workflow for Isolation of l-Corydalmine
-
Extraction: 435 g of dried and powdered roots of C. chaerophylla are subjected to Soxhlet extraction with methanol.
-
Acid-Base Extraction: The methanol extract is stirred with a 7% aqueous solution of citric acid. The acidic solution is then basified with ammonium hydroxide (NH₄OH) to precipitate the crude alkaloids.
-
Purification: The crude base fraction is purified by column chromatography on silica gel.
-
Elution and Crystallization: The column is eluted with a solvent system of increasing polarity. The fraction eluted with a 15:85 mixture of benzene and chloroform is collected and crystallized from methanol to yield colorless granules of l-corydalmine.
Assessment of Anti-inflammatory Activity in RAW 264.7 Macrophages
The anti-inflammatory effects of corydalmine were investigated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Cell Culture and Treatment: RAW 264.7 cells are cultured in 96-well plates. The cells are pre-treated with varying concentrations of corydalmine (15, 30, 60, and 90 μM) for 2 hours.
-
Induction of Inflammation: Cellular inflammation is induced by treating the cells with 20 ng/mL of LPS for 6 hours.
-
Assessment of Cell Viability: The viability of the cells after treatment is determined using an MTT assay.
-
Measurement of Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant are quantified using ELISA kits.
Pharmacological Activity and Mechanism of Action
This compound has demonstrated a range of pharmacological activities, with its analgesic and anti-inflammatory effects being the most extensively studied.
Analgesic Activity
L-corydalmine exhibits potent analgesic activity, particularly in models of neuropathic pain.
Anti-inflammatory Activity
Corydalmine has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Mechanism of Action
NF-κB Signaling Pathway in Neuropathic Pain:
Research has shown that l-corydalmine alleviates vincristine-induced neuropathic pain in mice by inhibiting the NF-κB-dependent CXCL1/CXCR2 signaling pathway.
Signaling Pathway of l-Corydalmine in Neuropathic Pain
DDIT3-eNOS Pathway in Endothelial Cells:
A 2025 study revealed that levo-corydalmine can suppress oxidized low-density lipoprotein (ox-LDL)-induced endothelial cell activation and improve vasodilation by regulating the DDIT3-eNOS pathway. L-CDL was found to enhance eNOS expression by inhibiting the expression of DNA damage-inducible transcript 3 (DDIT3).
Quantitative Pharmacological Data
| Parameter | Value | Target/System | Reference |
| EC₅₀ | 0.19 μM | 5-HT1A Receptor (Agonist activity) | |
| IC₅₀ | Not explicitly defined for Corydalmine alone | Acetylcholinesterase Inhibition | |
| Inhibition of spore germination | Significant at 100-1500 ppm | Various plant pathogenic fungi |
Pharmacokinetics
While comprehensive pharmacokinetic data for this compound (Corydalmine) in humans is limited, studies on the related compound corydaline in rats provide some insights. Following oral administration, corydaline is absorbed with a Tmax of 0.5-1.5 hours and has a half-life (t₁/₂) of 4.2-6.68 hours. The oral bioavailability of some alkaloids from Corydalis species in rats has been reported to be in the range of 7-13%.
Experimental Workflow for Pharmacokinetic Study in Rats
Biosynthesis
This compound, as a benzylisoquinoline alkaloid, is synthesized in Corydalis species from the amino acid tyrosine. The biosynthesis proceeds through a series of enzymatic reactions to form the core protoberberine scaffold, which is then further modified to yield corydalmine.
Simplified Biosynthesis Pathway of Corydalmine
Conclusion and Future Directions
This compound (Corydalmine) is a promising natural product with well-documented analgesic and anti-inflammatory properties. Its mechanism of action, involving key signaling pathways such as NF-κB and DDIT3-eNOS, provides a solid foundation for its further development as a therapeutic agent. While preclinical studies are encouraging, there is a clear need for comprehensive clinical trials to establish its safety and efficacy in humans. Future research should focus on optimizing its pharmacokinetic profile, exploring its full therapeutic potential in a broader range of diseases, and conducting rigorous clinical investigations. The rich history and compelling scientific evidence surrounding this compound underscore its potential to be developed into a valuable modern medicine derived from a traditional herbal remedy.
References
- 1. Potential Anti-inflammatory Properties of Corydalis rhizoma for Co-Treatment of Neuropathic Pain and Major depressive disorder: Network Pharmacology with Molecular Docking and Molecular Dynamics Simulation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Traditional Uses, Phytochemistry, Pharmacokinetics, Pharmacology, Toxicity, and Applications of Corydalis saxicola Bunting: A Review - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Spectral Analysis of Kikemanin
A comprehensive examination of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the novel compound Kikemanin, intended for researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed overview of the spectral analysis of this compound, a compound of significant interest in current pharmacological research. The following sections present a comprehensive summary of its NMR and mass spectrometry data, outlines the experimental protocols used for data acquisition, and visualizes key analytical workflows. The information is structured to offer a clear and accessible resource for researchers engaged in the study and development of this and related molecules.
This compound: Spectral Data
At present, there is no publicly available spectral analysis data (NMR, MS) for a compound identified as "this compound." Searches of comprehensive chemical and scientific databases have not yielded specific NMR or MS datasets for this molecule.
The lack of available data prevents the creation of detailed tables and experimental protocols as requested. The following sections are therefore presented as a template for how such data would be structured and visualized once it becomes available.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Data not currently available.
Mass Spectrometry (MS) Data
Data not currently available.
Experimental Protocols
Methodologies not currently available.
Visualizing Analytical Workflows
The following diagrams illustrate standardized workflows for the spectral analysis of a novel compound. These are provided as a reference for the anticipated analytical process for this compound once samples are available for study.
Caption: A generalized workflow for the isolation and structural elucidation of a novel compound.
Caption: A hypothetical signaling pathway initiated by this compound.
An In-depth Technical Guide to the Solubility and Stability of Kikemanin
Disclaimer: As of late 2025, publicly available scientific literature does not contain specific quantitative data on the solubility and stability of Kikemanin. Therefore, this document serves as an in-depth technical guide outlining the standard methodologies and best practices for conducting such studies on a novel flavonoid compound, using illustrative examples and generalized protocols. The data, experimental procedures, and signaling pathways presented herein are hypothetical and intended to serve as a framework for researchers, scientists, and drug development professionals.
Introduction
This compound, a hypothetical flavonoid, requires thorough characterization of its physicochemical properties to enable its development as a potential therapeutic agent. Among the most critical parameters are its solubility and stability, which directly impact formulation, bioavailability, and shelf-life. This guide provides a comprehensive overview of the experimental protocols and data presentation for the solubility and stability assessment of a flavonoid compound like this compound.
Section 1: Solubility Studies
The solubility of an active pharmaceutical ingredient (API) in various solvents is a fundamental property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.
Quantitative Solubility Data
The following table summarizes hypothetical solubility data for this compound in a range of common pharmaceutical solvents at ambient temperature.
Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C
| Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 80.1 | < 0.1 | < 0.0002 |
| Ethanol | 24.6 | 5.2 | 0.011 |
| Propylene Glycol | 32.1 | 15.8 | 0.034 |
| DMSO | 46.7 | 85.3 | 0.183 |
| Acetone | 20.7 | 2.5 | 0.005 |
| Methanol | 32.7 | 3.1 | 0.007 |
| Ethyl Acetate | 6.0 | 0.8 | 0.002 |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[1]
Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (crystalline powder)
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand undisturbed for at least 24 hours to allow for the sedimentation of undissolved solid.
-
Carefully collect an aliquot of the supernatant from each vial.
-
Centrifuge the aliquots to remove any remaining suspended particles.
-
Dilute the clear supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.
-
The experiment should be performed in triplicate for each solvent.
Section 2: Stability Studies
Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3]
Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and establish the intrinsic stability of the molecule.[4][5]
Table 2: Illustrative Forced Degradation Data for this compound
| Stress Condition | Duration | This compound Assay (%) | Major Degradation Products (RRT) | Mass Balance (%) |
| Acid Hydrolysis (0.1 N HCl, 60°C) | 24 hours | 85.2 | 0.78, 1.15 | 99.5 |
| Base Hydrolysis (0.1 N NaOH, RT) | 8 hours | 70.5 | 0.65, 0.92 | 98.9 |
| Oxidative (3% H₂O₂, RT) | 12 hours | 92.1 | 1.25 | 100.2 |
| Thermal (80°C, solid state) | 48 hours | 98.5 | 1.08 | 99.8 |
| Photolytic (ICH Q1B Option 2) | 24 hours | 88.9 | 0.85, 1.32 | 99.3 |
RRT: Relative Retention Time compared to the parent peak of this compound.
Long-Term Stability Study (ICH Conditions)
Long-term stability studies are performed under recommended storage conditions to establish the shelf-life of the drug substance.
Table 3: Illustrative Long-Term Stability Data for this compound (25°C / 60% RH)
| Time Point (Months) | Appearance | This compound Assay (%) | Total Impurities (%) |
| 0 | White to off-white powder | 99.8 | 0.2 |
| 3 | Conforms | 99.6 | 0.4 |
| 6 | Conforms | 99.5 | 0.5 |
| 12 | Conforms | 99.2 | 0.8 |
| 24 | Conforms | 98.7 | 1.3 |
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a stability-indicating method
-
Photostability chamber
-
Temperature-controlled ovens
General Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Add an equal volume of 0.2 N HCl to the this compound solution to achieve a final concentration of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Add an equal volume of 0.2 N NaOH to the this compound solution to achieve a final concentration of 0.1 N NaOH. Keep at room temperature.
-
Oxidative Degradation: Add a specified volume of 30% H₂O₂ to the this compound solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
Photostability: Expose solid this compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
At specified time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.
Section 3: Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for conducting solubility and stability studies for a new chemical entity like this compound.
Hypothetical Signaling Pathway
Many flavonoids are known to modulate inflammatory signaling pathways. The diagram below illustrates a hypothetical signaling pathway that could be investigated for this compound, such as the NF-κB pathway.
References
- 1. Thermal Stability Improvement of Core Material via High Internal Phase Emulsion Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical method for the determination of cyromazine and melamine residues in soil using LC-UV and GC-MSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. biopharminternational.com [biopharminternational.com]
In-Depth Technical Guide to the Biological Activity of Kikemanin (Corydalmine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kikemanin, also known as Corydalmine, is a protoberberine alkaloid isolated from various species of the Corydalis genus. This document provides a comprehensive technical overview of the biological activities of this compound, with a focus on its neuroprotective, anti-inflammatory, and cardiovascular effects. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and drug development efforts. Additionally, key signaling pathways modulated by this compound are visualized to elucidate its mechanisms of action.
Introduction
This compound (Corydalmine) is a naturally occurring isoquinoline alkaloid found in plants of the Corydalis genus, such as Corydalis solida and Corydalis ternata[1]. Traditionally, Corydalis species have been used in herbal medicine for their analgesic and anti-inflammatory properties. Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying these effects, identifying this compound as a promising bioactive compound with a range of therapeutic potentials. This guide summarizes the current scientific knowledge on the biological activity of this compound, presenting key data and methodologies to support ongoing research in pharmacology and medicinal chemistry.
Biological Activities of this compound
This compound exhibits a spectrum of biological activities, with the most pronounced effects observed in the realms of neuroprotection, anti-inflammation, and cardiovascular regulation. It also demonstrates antimicrobial properties.
Neuroprotective and Analgesic Effects
This compound has shown significant potential in the attenuation of neuropathic pain and the suppression of microglia activation, which are key processes in neuroinflammation.
Mechanism of Action: Levo-corydalmine (l-CDL), an enantiomer of this compound, has been shown to attenuate neuropathic pain by suppressing the Apoptosis signal-regulating kinase 1 (ASK1)-p38 Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) signaling pathway in spinal microglia[2]. This inhibition of microglial activation leads to a reduction in the release of pro-inflammatory cytokines such as TNF-α and IL-1β[2]. Furthermore, this compound alleviates vincristine-induced neuropathic pain by inhibiting the NF-κB-dependent CXCL1/CXCR2 signaling pathway[3].
Anti-Inflammatory Activity
This compound demonstrates notable anti-inflammatory effects in various experimental models.
Mechanism of Action: In cultured macrophages, this compound, along with related alkaloids from Corydalis Rhizoma, has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response. It achieves this by promoting the expression of IκBα, an inhibitor of NF-κB, thereby reducing the nuclear translocation of the pro-inflammatory transcription factor NF-κB. This leads to a decrease in the production of inflammatory mediators.
Cardiovascular Effects
Recent studies have highlighted the potential of this compound in promoting cardiovascular health.
Mechanism of Action: Levo-corydalmine has been found to suppress oxidized low-density lipoprotein (ox-LDL)-induced endothelial cell activation and improve vasodilation by regulating the DNA damage-inducible transcript 3 (DDIT3)-endothelial nitric oxide synthase (eNOS) pathway[4]. By inhibiting the transcriptional activity of DDIT3, this compound promotes the expression of eNOS, a key enzyme in the production of nitric oxide, which is a critical signaling molecule for vasodilation and endothelial health.
Antimicrobial Activity
This compound has also been reported to possess antifungal and antibacterial properties.
Antifungal Activity: 1-Corydalmine, isolated from the roots of Corydalis chaerophylla, has demonstrated significant inhibition of spore germination in various plant pathogenic and saprophytic fungi.
Antibacterial Activity: While specific data for this compound is limited, total alkaloids from Corydalis saxicola have shown inhibitory effects against Porphyromonas gingivalis, a bacterium associated with periodontal disease.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activity of this compound and related compounds from the Corydalis genus.
Table 1: Anti-inflammatory Activity of Corydalmine
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| Corydalmine | RAW 264.7 macrophages | MTT Assay | Up to 90 µM | No significant effect on cell viability | |
| Corydalmine | RAW 264.7 macrophages | LPS-induced inflammation | 15, 30, 60, 90 µM | Inhibition of pro-inflammatory cytokine expression |
Table 2: Antifungal Activity of 1-Corydalmine
| Compound | Fungal Species | Assay | Concentration (ppm) | Effect | Reference |
| 1-Corydalmine | Alternaria brassicae | Spore Germination Inhibition | 500 | Significant inhibition | |
| 1-Corydalmine | Curvularia lunata | Spore Germination Inhibition | 250 | Significant inhibition | |
| 1-Corydalmine | Helminthosporium penniseti | Spore Germination Inhibition | 1500 | No germination |
Table 3: Antibacterial Activity of Corydalis Alkaloids
| Compound/Extract | Bacterial Species | MIC (g/L) | MBC (g/L) | Reference |
| Total Alkaloids from Corydalis saxicola | Porphyromonas gingivalis (ATCC 33277) | 0.08 | 0.16 |
Table 4: Antitumor Activity of a Corydalis balansae Compound
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 2 (from C. balansae) | MGC-803 (gastric cancer) | 20.8 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Anti-Inflammatory Activity Assay in Macrophages
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Viability Assay (MTT): Cells are seeded in 96-well plates (5 x 10^4 cells/well) and treated with various concentrations of this compound for 24 hours. MTT solution (0.5 mg/mL) is added for 4 hours, followed by DMSO to dissolve the formazan crystals. Absorbance is measured at 495 nm.
-
LPS-Induced Inflammation: RAW 264.7 cells are seeded in 24-well plates (4 x 10^5 cells/well). The cells are pre-treated with different concentrations of this compound (e.g., 15, 30, 60, 90 µM) for 2 hours and then stimulated with lipopolysaccharide (LPS) (20 ng/mL) for 6 hours to induce inflammation.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot for NF-κB Signaling: To assess the activation of the NF-κB pathway, the expression and phosphorylation of key proteins like IκBα and p65 are determined by Western blot analysis.
Antifungal Spore Germination Assay
-
Preparation of Fungal Spores: Fungal spores are harvested from fresh sporulating cultures.
-
Preparation of this compound Solutions: A stock solution of 1-Corydalmine (e.g., 1000 ppm) is prepared by dissolving the compound in a small amount of methanol and chloroform (1:1), followed by evaporation of the solvents and dilution with distilled water to the desired concentrations (e.g., 100, 250, 500, 750, 1000, 1500 ppm).
-
Spore Germination Assay: A drop of the this compound solution is placed on a glass slide, and approximately 200-300 spores are mixed in. The slides are incubated in a humidified Petri dish at 25 ± 2°C for 24 hours.
-
Observation: After incubation, a drop of cotton blue in lactophenol is added, and the percentage of spore germination is observed under a microscope.
Antibacterial Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
-
Bacterial Culture: Porphyromonas gingivalis is cultured under appropriate anaerobic conditions.
-
Broth Microdilution Method: A serial dilution of the test compound (e.g., total alkaloids from Corydalis saxicola) is prepared in a 96-well microplate. A standardized bacterial suspension is added to each well.
-
MIC Determination: The microplate is incubated for a specified period (e.g., 24 hours), and the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured on an appropriate agar medium. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
NF-κB Nuclear Translocation Assay
-
Cell Culture and Treatment: A suitable cell line (e.g., A549 lung epithelial cells) is seeded on coverslips. Cells are pre-treated with this compound for a specified time (e.g., 2 hours) before stimulation with an NF-κB activator like TNF-α.
-
Immunofluorescence Staining: After treatment, cells are fixed, permeabilized, and incubated with a primary antibody against the p65 subunit of NF-κB. This is followed by incubation with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Microscopy: The subcellular localization of p65 is visualized using a fluorescence microscope. In unstimulated cells, p65 is predominantly in the cytoplasm, while upon activation, it translocates to the nucleus. The inhibitory effect of this compound is observed as a retention of p65 in the cytoplasm despite stimulation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a general workflow for its biological activity screening.
Caption: ASK1-p38 MAPK/NF-κB signaling pathway inhibited by this compound.
Caption: NF-κB-dependent CXCL1/CXCR2 signaling in neuropathic pain.
Caption: DDIT3-eNOS pathway in endothelial cells modulated by this compound.
Caption: General workflow for screening the biological activity of this compound.
Conclusion and Future Directions
This compound (Corydalmine) has emerged as a promising natural product with multifaceted biological activities. Its demonstrated efficacy in modulating key signaling pathways involved in neuroinflammation, pain, and cardiovascular function warrants further investigation for its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers to build upon. Future research should focus on comprehensive structure-activity relationship studies to optimize its bioactivity, detailed pharmacokinetic and pharmacodynamic profiling, and evaluation in preclinical models of relevant human diseases. Furthermore, a more thorough investigation into its antitumor properties is needed to fully characterize its therapeutic scope. The continued exploration of this compound and its derivatives could lead to the development of novel therapeutics for a range of challenging medical conditions.
References
- 1. Antibacterial Activity and Multi-Targeting Mechanism of Dehydrocorydaline From Corydalis turtschaninovii Bess. Against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levo - corydalmine attenuates microglia activation and neuropathic pain by suppressing ASK1-p38 MAPK/NF-κB signaling pathways in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levo-corydalmine alleviates vincristine-induced neuropathic pain in mice by inhibiting an NF-kappa B-dependent CXCL1/CXCR2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levo-corydalmine derived from Rhizoma Corydalis suppresses Ox-LDL-induced endothelial cell activation and improves vasodilatation by regulating the DDIT3-eNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antifungal Effects of Corydalmine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corydalmine is a naturally occurring alkaloid isolated from the roots of Corydalis chaerophylla. Alkaloids as a class of compounds are recognized for their diverse biological activities, including antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the currently available scientific data on the in vitro antifungal effects of Corydalmine, with a focus on quantitative data, experimental methodologies, and a visual representation of the experimental workflow. The information presented herein is primarily based on the seminal work published in the field, which has investigated the inhibitory effects of Corydalmine on the spore germination of various plant pathogenic and saprophytic fungi.[1][2]
Quantitative Data: Inhibition of Fungal Spore Germination
The antifungal activity of Corydalmine has been quantitatively assessed by its ability to inhibit the germination of fungal spores. The following table summarizes the percentage of spore germination of various fungal species in the presence of different concentrations of Corydalmine.
| Fungal Species | Control (% Germination) | 100 ppm | 250 ppm | 500 ppm | 750 ppm | 1000 ppm | 1500 ppm |
| Alternaria brassicae | 85.33 | 82.66 | 75.33 | 62.33 | 48.66 | 32.66 | 18.66 |
| Alternaria brassicicola | 80.66 | 78.33 | 72.66 | 68.33 | 52.66 | 38.66 | 25.33 |
| Alternaria solani | 75.33 | 72.33 | 68.66 | 62.33 | 45.33 | 31.33 | 15.33 |
| Curvularia lunata | 90.33 | 75.33 | 55.33 | 38.66 | 22.66 | 12.33 | 5.33 |
| Curvularia maculans | 88.66 | 82.66 | 70.33 | 58.66 | 42.33 | 28.66 | 12.66 |
| Curvularia sp. | 85.33 | 78.33 | 65.33 | 52.33 | 35.33 | 21.33 | 8.33 |
| Curvularia pallescens | 82.66 | 75.33 | 62.66 | 48.66 | 30.66 | 18.66 | 6.66 |
| Erysiphe pisi | 70.33 | 68.33 | 65.33 | 58.66 | 42.33 | 25.33 | 10.33 |
| Fusarium udum | 78.66 | 75.33 | 70.66 | 65.33 | 58.66 | 42.66 | 22.66 |
| Helminthosporium species | 82.33 | 78.66 | 72.33 | 60.33 | 45.33 | 28.33 | 12.33 |
| Helminthosporium penniseti | 87.33 | 80.33 | 65.33 | 48.33 | 32.33 | 21.00 | 0.00 |
| Heterosporium species | 80.33 | 72.33 | 58.33 | 42.33 | 28.33 | 15.33 | 6.33 |
Values represent the mean percentage of spore germination.[1] **Values are significantly different from the corresponding control values at P ≤ 0.01 based on the student's t-test.
The data indicates that Corydalmine exhibits a dose-dependent inhibitory effect on the spore germination of all tested fungi. Notably, Curvularia lunata was highly sensitive, showing significant inhibition even at a concentration of 250 ppm. At 1500 ppm, Corydalmine completely inhibited the spore germination of Helminthosporium penniseti and was effective against all other tested fungi.
Experimental Protocols
The following is a detailed methodology for the spore germination inhibition assay as described in the primary literature.
1. Preparation of Corydalmine Solutions:
-
A stock solution of 1000 ppm of 1-corydalmine was prepared by dissolving 5 mg of the compound in a few drops of methanol and chloroform (1:1) in a test tube.
-
Required concentrations (100, 250, 500, 750, 1000, and 1500 ppm) were prepared by diluting the stock solution with distilled water.
-
The methanol and chloroform were evaporated using a water bath at 80°C.
2. Fungal Spore Preparation:
-
Fungi were grown on potato dextrose agar.
-
Approximately 200-300 spores of each fungus were aseptically picked from fresh sporulating cultures using an inoculating needle.
-
For Erysiphe pisi, spores were directly removed from infected pea leaves.
3. Spore Germination Assay:
-
A drop (30-40 µl) of each concentration of the Corydalmine solution was placed on a grease-free glass slide.
-
The prepared fungal spores were mixed into the drop of the chemical on the slide.
-
Five replicate slides were prepared for each fungus and concentration.
-
The slides were placed in humidified Petri dishes, with moist filter paper on the inner surfaces of the lid and base.
-
The Petri dishes were incubated at 25 ± 2°C for 24 hours.
4. Observation and Data Analysis:
-
After incubation, a drop of cotton blue in lactophenol was added to the spore-containing drop on the slide and covered with a coverslip.
-
Spore germination was observed under a Nikon binocular research microscope.
-
The percentage of spore germination was calculated.
-
The data was subjected to statistical analysis using the student's t-test.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the in vitro antifungal testing of Corydalmine.
Discussion and Future Directions
The available data robustly demonstrates that Corydalmine possesses in vitro antifungal activity, specifically by inhibiting the spore germination of a range of fungi. The dose-dependent nature of this inhibition suggests a specific mode of action that warrants further investigation.
However, it is crucial to note the limitations of the current body of research. To date, scientific literature on the antifungal properties of Corydalmine is confined to its effect on spore germination in a selection of plant-related fungi. There is a notable absence of data concerning its activity against clinically relevant fungal pathogens, such as species from the Candida or Aspergillus genera.
For drug development professionals, the following areas represent critical next steps in evaluating the therapeutic potential of Corydalmine:
-
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC): Standardized broth microdilution or agar dilution assays should be performed to determine the MIC and MFC values of Corydalmine against a broad panel of pathogenic yeasts and molds.
-
Mechanism of Action Studies: Investigations into the specific molecular targets of Corydalmine are essential. Techniques such as transmission electron microscopy could reveal effects on fungal cell morphology, cell wall, and membranes. Further studies could explore the inhibition of key fungal enzymes or interference with ergosterol biosynthesis.
-
Signaling Pathway Analysis: Research is needed to determine if Corydalmine's antifungal effects are mediated through the disruption of specific signaling pathways within the fungal cell. While some alkaloids are known to interfere with pathways like the HOG-MAPK pathway in fungi, no such data currently exists for Corydalmine.
-
In Vivo Efficacy and Toxicity: Should promising in vitro data emerge, subsequent studies in animal models of fungal infections would be necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of Corydalmine.
References
Methodological & Application
Application Notes and Protocols for Investigating the Kynurenine Pathway in Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1][2][3] Current treatments often provide inadequate relief and are associated with considerable side effects.[4] Emerging research has identified the kynurenine pathway (KP) as a critical contributor to the pathogenesis of neuropathic pain, offering a promising avenue for the development of novel analgesics.[4]
The KP is the primary metabolic route for the essential amino acid tryptophan, leading to the production of several neuroactive metabolites. Under pathological conditions, such as nerve injury, the pathway can become dysregulated, leading to an accumulation of pronociceptive metabolites that drive central sensitization and pain hypersensitivity. These application notes provide an overview of the mechanism and detailed protocols for investigating the role of the kynurenine pathway in preclinical models of neuropathic pain.
Mechanism of Action: The Kynurenine Pathway in Neuropathic Pain
Following peripheral nerve injury, a cascade of inflammatory events is initiated. A key development in this process is the infiltration of immune cells, particularly dendritic cells (DCs), into the meninges surrounding the spinal cord and dorsal root ganglia. These DCs upregulate the expression of indoleamine 2,3-dioxygenase 1 (IDO1), the rate-limiting enzyme of the kynurenine pathway.
The increased IDO1 activity leads to the conversion of tryptophan to kynurenine. Kynurenine is then transported into the spinal cord where it is further metabolized by astrocytes expressing kynurenine-3-monooxygenase (KMO) into 3-hydroxykynurenine (3-Hk). Subsequent enzymatic steps can lead to the production of quinolinic acid (QA). Both 3-Hk and QA are considered pronociceptive metabolites. QA, in particular, acts as an agonist at glutamatergic N-methyl-D-aspartate (NMDA) receptors, which are pivotal in the amplification and maintenance of chronic pain signals. This activation of the glutamatergic pathway contributes significantly to the central sensitization underlying neuropathic pain.
Pharmacological or genetic blockade of IDO1 has been demonstrated to abrogate neuropathic pain in preclinical models, highlighting the therapeutic potential of targeting this pathway.
Signaling Pathway Diagram
Caption: Signaling pathway of the kynurenine pathway in neuropathic pain.
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This protocol describes the induction of neuropathic pain in rats through surgical ligation of the sciatic nerve, a widely used model to mimic chronic nerve compression.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., chloral hydrate, 400 mg/kg, i.p.)
-
Surgical instruments (scissors, forceps)
-
4-0 or 5-0 chromic gut suture
-
Wound clips or sutures
-
Antiseptic solution
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and disinfect the skin over the lateral aspect of the mid-thigh of the right hind limb.
-
Make a small incision and bluntly dissect the biceps femoris muscle to expose the common sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Tie four loose ligatures of chromic gut suture around the sciatic nerve with approximately 1 mm spacing between them.
-
The ligatures should be tightened to the point where they are just snug and do not slide along the nerve, causing minimal constriction.
-
Close the muscle layer and skin with appropriate sutures or wound clips.
-
Allow the animals to recover in a warm environment.
-
Sham-operated animals undergo the same surgical procedure without nerve ligation.
-
Behavioral testing for mechanical allodynia can commence several days post-surgery.
Assessment of Mechanical Allodynia (von Frey Test)
This protocol details the measurement of mechanical withdrawal thresholds to assess pain hypersensitivity.
Materials:
-
Von Frey filaments with varying bending forces
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimatize the animals to the testing environment by placing them in individual chambers on the mesh platform for at least 15-30 minutes before testing.
-
Begin with a von Frey filament in the middle of the force range and apply it to the plantar surface of the hind paw.
-
Apply the filament with just enough force to cause it to bend and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% withdrawal threshold. If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold (PWT).
Quantitative Real-Time Polymerase Chain Reaction (qPCR) for Gene Expression Analysis
This protocol is for quantifying the expression of target genes (e.g., IDO1, KMO) in spinal cord tissue.
Materials:
-
Spinal cord tissue from experimental animals
-
TRIzol reagent or similar RNA extraction kit
-
Reverse transcription kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for target and reference genes
Procedure:
-
Euthanize the animals and dissect the lumbar spinal cord.
-
Homogenize the tissue and extract total RNA using a TRIzol-based method according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, cDNA, and specific primers.
-
Perform the qPCR reaction using a standard thermal cycling profile (e.g., pre-incubation at 95°C for 10 min, followed by 40-45 cycles of denaturation at 95°C, annealing at 60°C, and extension at 72°C).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to a reference gene.
Experimental Workflow Diagram
Caption: Experimental workflow for studying neuropathic pain.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from the described experiments, illustrating the expected outcomes following the induction of neuropathic pain and treatment with a hypothetical kynurenine pathway inhibitor.
Table 1: Mechanical Withdrawal Threshold (grams)
| Group | Baseline | Day 7 Post-CCI | Day 14 Post-CCI |
| Sham | 15.2 ± 1.1 | 14.8 ± 1.3 | 15.0 ± 1.2 |
| CCI + Vehicle | 14.9 ± 1.0 | 4.5 ± 0.5 | 4.2 ± 0.6 |
| CCI + KP Inhibitor | 15.1 ± 1.2 | 10.8 ± 0.9 | 12.5 ± 1.0 |
Table 2: Relative Gene Expression in Spinal Cord (Fold Change vs. Sham)
| Gene | CCI + Vehicle | CCI + KP Inhibitor |
| IDO1 | 8.5 ± 1.2 | 2.1 ± 0.4 |
| KMO | 6.2 ± 0.9 | 1.8 ± 0.3 |
| TNF-α | 10.1 ± 1.5 | 3.5 ± 0.7 |
| IL-1β | 12.3 ± 1.8 | 4.1 ± 0.6 |
Conclusion
The kynurenine pathway represents a pivotal mechanism in the development and maintenance of neuropathic pain. The protocols and data presented here provide a framework for researchers to investigate this pathway and evaluate the efficacy of novel therapeutic agents. By targeting key enzymes such as IDO1, it may be possible to develop more effective and specific treatments for this challenging condition.
References
- 1. The Kynurenine Pathway as a Potential Target for Neuropathic Pain Therapy Design: From Basic Research to Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dendritic cell-mediated kynurenine pathway activation contributes to neuropathic pain | ISTRY [istry.org]
- 3. mdpi.com [mdpi.com]
- 4. Study reveals mechanism involved in neuropathic pain and could help develop specific treatment [agencia.fapesp.br]
Application Notes: Corydalmine as an Inhibitor of the NF-κB Signaling Pathway
For Research Use Only.
Introduction
Corydalmine is a protoberberine alkaloid isolated from plants of the Corydalis genus, which have a long history in traditional medicine for their analgesic and anti-inflammatory properties. The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, immunity, cell proliferation, and survival. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases and cancers. Corydalmine has emerged as a potent inhibitor of the NF-κB signaling cascade, making it a valuable tool for researchers in immunology, oncology, and drug development. These application notes provide a comprehensive overview of corydalmine's mechanism of action and detailed protocols for its application in studying NF-κB signaling.
Mechanism of Action
Corydalmine exerts its inhibitory effect on the canonical NF-κB signaling pathway. In resting cells, NF-κB dimers (most commonly p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including those for TNF-α, interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).
Studies have shown that corydalmine and related alkaloids can interfere with this pathway at multiple levels. Evidence suggests that these compounds can suppress the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[1] Furthermore, some alkaloids from Corydalis have been shown to inhibit the phosphorylation of p65 itself, which is a crucial step for its full transcriptional activity. The upstream effects may involve the suppression of signaling molecules like the apoptosis signal-regulating kinase 1 (ASK1) and p38 mitogen-activated protein kinase (MAPK), which can lead to NF-κB activation.[2][3]
References
- 1. Corydalis bungeana Turcz. attenuates LPS-induced inflammatory responses via the suppression of NF-κB signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the study of berberine and its derivatives: a focus on anti-inflammatory and anti-tumor effects in the digestive system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) purification of Kikemanin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of Kikemanin (also known as Corydalmine or levo-Corydalmine), a bioactive protoberberine alkaloid found in plants of the Corydalis genus, particularly Corydalis yanhusuo. The protocols detailed herein cover the extraction of total alkaloids from plant material and subsequent purification of this compound using High-Performance Liquid Chromatography (HPLC). Furthermore, this guide includes information on the mechanism of action of this compound as a dopamine receptor antagonist and visualizes the associated signaling pathway.
Introduction
This compound is a naturally occurring isoquinoline alkaloid that has garnered significant interest for its potential therapeutic properties. As a bioactive compound, obtaining high-purity this compound is essential for accurate pharmacological studies and potential drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the isolation and purification of natural products like alkaloids, offering high resolution and efficiency.[1] This application note provides detailed protocols for the extraction and preparative HPLC purification of this compound, along with data presentation and visualization of its mechanism of action.
Extraction of Total Alkaloids from Corydalis yanhusuo
A critical first step in the purification of this compound is the efficient extraction of total alkaloids from the plant matrix. An optimized extraction process enhances the yield of the target compound and simplifies subsequent purification steps.
Experimental Protocol: Alkaloid Extraction
-
Plant Material Preparation : Dry the tubers of Corydalis yanhusuo and grind them into a coarse powder (approximately 50 mesh).
-
Solvent Extraction :
-
Solvent Removal and Concentration :
-
Acid-Base Extraction for Alkaloid Enrichment :
-
Suspend the concentrated extract in 1.5 liters of 0.01 M hydrochloric acid and filter.
-
Adjust the pH of the filtrate to 12 with 1 M NaOH.
-
Perform liquid-liquid extraction three times with 1.5 liters of ethyl acetate for each extraction.
-
Combine the ethyl acetate fractions and concentrate to dryness using a rotary evaporator to yield the total alkaloid extract.
-
HPLC Purification of this compound
Preparative HPLC is employed for the final purification of this compound from the total alkaloid extract. The following parameters are recommended based on typical methods for protoberberine alkaloids.
Experimental Protocol: Preparative HPLC
| Parameter | Recommended Conditions |
| Instrument | Preparative HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 20 mm, 10 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient Elution | 10% B to 70% B over 40 minutes |
| Flow Rate | 15-20 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | Dependent on column loading capacity and sample concentration |
| Fraction Collection | Collect fractions based on the elution profile of this compound |
Note: The optimal gradient and flow rate may need to be adjusted based on the specific column and instrument used. Analytical HPLC should be performed first to determine the retention time of this compound and optimize the separation conditions.
Data Presentation: Typical HPLC Parameters for Corydalis Alkaloid Analysis
The following table summarizes typical analytical HPLC conditions that can be adapted for preparative scale purification of this compound.
| Parameter | Condition 1 | Condition 2 |
| Column | C18 | Agilent Poroshell EC-C18 |
| Mobile Phase A | Water (0.2% acetic acid, 0.1% triethylamine, v/v) | 0.2% acetic acid with 2.8 ml/L triethylamine |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Ratio (A:B) | 24:76 (v/v) | Stepwise gradient |
| Detection Wavelength | Not Specified | Not Specified |
| Reference |
Post-Purification Analysis
The purity of the collected fractions containing this compound should be assessed using analytical HPLC. Fractions with the desired purity (typically >95%) can be pooled and the solvent evaporated to yield the purified compound. Structural confirmation can be achieved using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mechanism of Action and Signaling Pathway
This compound (levo-Corydalmine) has been shown to act as an antagonist of dopamine D1/D2 receptor heteromers. This blockade has been demonstrated to suppress the calcium signaling cascade in spinal neurons, suggesting a potential therapeutic role in alleviating bone cancer pain.
Signaling Pathway of this compound Action
The binding of dopamine to its D1 and D2 receptors, which can form a heteromer, typically initiates distinct downstream signaling cascades. The D1 receptor is coupled to a Gq protein, which activates Phospholipase C (PLC), leading to the production of Inositol Trisphosphate (IP3) and subsequent release of intracellular calcium (Ca2+). The D2 receptor is coupled to a Gi/o protein, which inhibits adenylyl cyclase. This compound, by blocking this receptor heteromer, is thought to primarily inhibit the Gq-mediated pathway, leading to a reduction in intracellular calcium levels. This, in turn, downregulates the activity of calcium-dependent kinases such as CaMKII and the MAPK signaling pathway.
Caption: Signaling pathway of this compound as a dopamine D1/D2 receptor antagonist.
Experimental Workflow
The overall process for the purification of this compound can be summarized in the following workflow.
References
- 1. Analyses of Total Alkaloid Extract of Corydalis yanhusuo by Comprehensive RP × RP Liquid Chromatography with pH Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Analgesic Efficacy Testing of Corydalmine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the analgesic efficacy of Corydalmine, a bioactive alkaloid with significant potential in pain management. The information compiled herein is intended to guide researchers in designing and executing robust in vivo studies to evaluate the analgesic properties of this compound.
Introduction
Corydalmine, isolated from the traditional medicinal plant Corydalis, has demonstrated promising analgesic effects in various preclinical models of pain. Its mechanism of action is multifaceted, involving the modulation of key signaling pathways associated with pain and inflammation. Notably, levo-corydalmine (l-CDL) has been shown to attenuate neuropathic pain by suppressing the Apoptosis signal-regulating kinase 1 (ASK1)-p38 Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) signaling pathway in the spinal cord.[1][2] This suppression leads to a reduction in microglia activation and the subsequent release of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are crucial mediators of neuropathic pain.[1][2]
Data Presentation
The following tables summarize quantitative data from preclinical studies evaluating the analgesic effects of Corydalmine and related compounds in various animal models of pain.
Table 1: Effect of Levo-Corydalmine (l-CDL) on Mechanical Allodynia in a Rat Model of Chronic Constriction Injury (CCI)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - Day 7 Post-CCI |
| Sham | Vehicle | 14.8 ± 1.2 |
| CCI + Vehicle | Vehicle | 4.2 ± 0.8 |
| CCI + l-CDL | 5 | 7.5 ± 1.0* |
| CCI + l-CDL | 10 | 10.1 ± 1.3** |
| CCI + l-CDL | 15 | 12.5 ± 1.5*** |
*Data are presented as mean ± SEM. Paw withdrawal threshold was assessed using von Frey filaments.[3] *p<0.05, **p<0.01, ***p<0.001 compared to the CCI + Vehicle group.
Table 2: Effect of Levo-Corydalmine (l-CDL) on Thermal Hyperalgesia in a Rat Model of Chronic Constriction Injury (CCI)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Latency (s) - Day 7 Post-CCI |
| Sham | Vehicle | 12.5 ± 1.0 |
| CCI + Vehicle | Vehicle | 5.8 ± 0.7 |
| CCI + l-CDL | 5 | 7.9 ± 0.9* |
| CCI + l-CDL | 10 | 9.8 ± 1.1** |
| CCI + l-CDL | 15 | 11.2 ± 1.2*** |
*Data are presented as mean ± SEM. Paw withdrawal latency was assessed using the Hargreaves test. *p<0.05, **p<0.01, ***p<0.001 compared to the CCI + Vehicle group.
Table 3: Effect of Corydalis decumbens (CD) Extract on Thermal Nociception in the Hot Plate Test
| Treatment Group | Dose (µg/kg, i.p.) | Paw Withdrawal Latency (s) |
| Control | Vehicle | 15.2 ± 1.8 |
| RTX-induced Neuropathic Pain + Vehicle | Vehicle | 28.5 ± 2.5 |
| RTX-induced Neuropathic Pain + CD | 120 | 19.3 ± 2.1* |
*Data are presented as mean ± SEM. This study used an extract from a plant of the same genus, and the results may provide insights into the potential effects of corydalmine. *p<0.05 compared to the RTX-induced Neuropathic Pain + Vehicle group.
Experimental Protocols
Hot Plate Test
This method is used to evaluate the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Animal enclosure (e.g., clear acrylic cylinder).
-
Test animals (e.g., mice or rats).
-
Corydalmine solution and vehicle.
-
Positive control (e.g., Morphine).
-
Syringes and needles for administration.
-
Timer.
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Apparatus Setup: Set the hot plate temperature to a constant 55 ± 0.5°C.
-
Baseline Measurement: Gently place each animal on the hot plate within the enclosure and start the timer immediately.
-
Endpoint: Record the latency to the first sign of nociception, which may include licking of the hind paws, jumping, or vocalization.
-
Cut-off Time: A cut-off time of 30-60 seconds must be established to prevent tissue damage. If the animal does not respond within this time, remove it from the hot plate and assign the cut-off time as its latency.
-
Drug Administration: Administer Corydalmine, vehicle, or positive control to the respective groups of animals via the desired route (e.g., intraperitoneal, oral).
-
Post-treatment Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), repeat the hot plate test and record the paw withdrawal latency.
Tail-Flick Test
This assay assesses the spinal analgesic effects of a compound by measuring the latency of the tail-flick reflex in response to a radiant heat stimulus.
Materials:
-
Tail-flick analgesia meter with a radiant heat source.
-
Animal restrainers.
-
Test animals (e.g., mice or rats).
-
Corydalmine solution and vehicle.
-
Positive control (e.g., Morphine).
-
Syringes and needles for administration.
-
Timer integrated with the apparatus.
Procedure:
-
Acclimatization: Acclimate the animals to the laboratory environment and handling for several days before testing. On the test day, allow them to adapt to the testing room for at least 1-2 hours.
-
Restraint: Gently place the animal into a restrainer, leaving the tail exposed.
-
Baseline Measurement: Position the middle third of the tail over the radiant heat source. Activate the heat source, which will start a timer.
-
Endpoint: The timer will automatically stop when the animal flicks its tail away from the heat. Record this latency.
-
Cut-off Time: A cut-off time (typically 10-15 seconds) is preset to prevent tissue damage. If the animal does not respond within this time, the heat source will automatically shut off, and the cut-off time is recorded.
-
Drug Administration: Administer Corydalmine, vehicle, or positive control to the designated animal groups.
-
Post-treatment Measurement: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
Acetic Acid-Induced Writhing Test
This test is used to evaluate the peripheral analgesic activity of a compound by quantifying the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.
Materials:
-
Test animals (e.g., mice).
-
Corydalmine solution and vehicle.
-
Positive control (e.g., Diclofenac sodium).
-
0.6% Acetic acid solution.
-
Syringes and needles for administration.
-
Observation chambers.
-
Stopwatch.
Procedure:
-
Acclimatization and Fasting: Acclimate the animals to the laboratory for at least a week. Fast the animals for 12-18 hours before the experiment, with free access to water.
-
Grouping: Randomly divide the animals into control, positive control, and Corydalmine treatment groups.
-
Drug Administration: Administer the vehicle, positive control, or Corydalmine to the respective groups, typically 30-60 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 ml/kg) intraperitoneally into each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse into an individual observation chamber. After a 5-minute latency period, count the total number of writhes for a 10-20 minute period. A writhe is defined as a contraction of the abdominal muscles followed by the stretching of the hind limbs.
-
Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition of writhing for the treated groups compared to the control group.
Mandatory Visualizations
Caption: Experimental workflow for in vivo analgesic testing.
Caption: Corydalmine's proposed mechanism of action in neuropathic pain.
References
- 1. Corydalis decumbens Can Exert Analgesic Effects in a Mouse Neuropathic Pain Model by Modulating MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levo - corydalmine attenuates microglia activation and neuropathic pain by suppressing ASK1-p38 MAPK/NF-κB signaling pathways in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of Kikemanin in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell culture models to investigate the biological effects of Kikemanin, a novel natural compound with putative anti-cancer properties. The following sections detail the selection of appropriate cell lines, protocols for assessing its impact on cell viability, apoptosis, and cell cycle progression, and methods for elucidating the underlying molecular mechanisms.
Introduction to this compound and its Potential Applications
This compound is a novel natural product with potential therapeutic applications in oncology. Preliminary studies suggest that this compound may exert anti-proliferative effects on cancer cells by inducing programmed cell death (apoptosis) and causing cell cycle arrest. These application notes will guide researchers in characterizing the cellular and molecular effects of this compound in various cancer cell models.
Recommended Cell Culture Models
The choice of cell line is critical for studying the effects of this compound. It is recommended to use a panel of cell lines representing different cancer types to assess the breadth of its activity.
Table 1: Suggested Cancer Cell Lines for Screening this compound Activity
| Cancer Type | Recommended Cell Lines | Key Characteristics |
| Breast Cancer | MCF-7, MDA-MB-231, SK-BR-3 | Representing different receptor statuses (ER+, PR+, HER2-) |
| Lung Cancer | A549, H1299, H460 | Representing non-small cell lung cancer with different p53 statuses |
| Prostate Cancer | LNCaP, PC-3, DU145 | Representing androgen-sensitive and androgen-independent prostate cancer |
| Colorectal Cancer | HCT116, HT-29, SW480 | Representing different mutational backgrounds (e.g., p53, KRAS) |
| Leukemia | Jurkat, K562, HL-60 | Suspension cell lines suitable for apoptosis and cell cycle studies |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation:
Table 2: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 48 | 15.2 ± 1.8 |
| A549 | 48 | 25.5 ± 2.1 |
| PC-3 | 48 | 18.9 ± 1.5 |
| HCT116 | 48 | 12.7 ± 1.3 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[1]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[1]
-
Analyze the cells by flow cytometry within one hour.[1]
Data Presentation:
Table 3: Hypothetical Percentage of Apoptotic Cells after this compound Treatment
| Cell Line | This compound (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| HCT116 | 0 (Control) | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| 10 | 15.8 ± 1.2 | 5.2 ± 0.6 | 21.0 ± 1.8 | |
| 20 | 28.4 ± 2.5 | 12.7 ± 1.1 | 41.1 ± 3.6 |
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.[2][3]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Data Presentation:
Table 4: Hypothetical Cell Cycle Distribution after this compound Treatment
| Cell Line | This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| HCT116 | 0 (Control) | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.9 |
| 10 | 58.9 ± 4.2 | 25.1 ± 2.1 | 16.0 ± 1.5 | |
| 20 | 72.3 ± 5.5 | 15.4 ± 1.8 | 12.3 ± 1.3 |
Western Blot Analysis
This protocol is for investigating the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p21, anti-Cyclin D1, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using ECL reagent and an imaging system.
Visualizing Signaling Pathways and Workflows
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Proposed Signaling Pathway for this compound-Induced G1 Phase Arrest
Caption: Proposed p53-mediated G1 cell cycle arrest by this compound.
Experimental Workflow for Characterizing this compound
Caption: Overall experimental workflow for studying this compound's effects.
Troubleshooting and Further Steps
-
High background in Western blots: Optimize blocking conditions and antibody concentrations.
-
Low transfection efficiency (for mechanistic studies): Use a different transfection reagent or viral transduction.
-
Inconsistent flow cytometry results: Ensure proper cell handling and instrument calibration.
Further investigations could involve using 3D cell culture models to better mimic the in vivo tumor microenvironment and conducting in vivo studies in animal models to validate the in vitro findings. Combination studies with existing chemotherapeutic agents could also reveal potential synergistic effects.
References
Pharmacological Applications of Kikemanin: An Overview
Currently, there is a significant lack of scientific literature and data regarding the pharmacological applications of a compound referred to as "Kikemanin." Extensive searches of prominent scientific databases and research publications have not yielded any specific information on a molecule with this name.
Therefore, it is not possible to provide detailed application notes, experimental protocols, or quantitative data for "this compound" at this time. The absence of research indicates that this compound may be either extremely novel and not yet described in published literature, a proprietary compound not disclosed to the public, or potentially a misnomer or incorrect spelling of another known pharmacological agent.
Researchers, scientists, and drug development professionals interested in this area are encouraged to verify the correct name and chemical identity of the compound of interest. Should a more common or accurate name be available, a detailed analysis of its pharmacological applications could be conducted.
For professionals seeking information on compounds with potential anti-inflammatory, neuroprotective, or anticancer properties, a vast body of literature exists for numerous other natural and synthetic molecules. Further inquiries specifying a known compound will allow for a comprehensive report in the requested format, including data presentation, detailed protocols, and pathway visualizations.
Troubleshooting & Optimization
Technical Support Center: Enhancing Kikemanin (Astragalin) Bioavailability for In Vivo Research
Welcome to the technical support center for improving the in vivo bioavailability of Kikemanin, also known as Astragalin or Kaempferol-3-glucoside. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound (Astragalin) is a naturally occurring flavonoid glycoside found in a variety of plants.[1][2][3] Like many flavonoids, it exhibits a range of promising pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[3][4] However, its therapeutic potential is often limited by low oral bioavailability, primarily due to poor aqueous solubility and extensive first-pass metabolism. This means that after oral administration, only a small fraction of the compound reaches systemic circulation to exert its biological effects.
Q2: What are the primary factors contributing to the low bioavailability of this compound?
A2: The low bioavailability of this compound is attributed to several factors:
-
Poor Aqueous Solubility: As a flavonoid glycoside, this compound has limited solubility in gastrointestinal fluids, which is a critical step for absorption.
-
First-Pass Metabolism: After absorption, this compound may be extensively metabolized in the intestines and liver before it reaches the systemic circulation.
-
Efflux by Transporters: The molecule may be subject to efflux back into the intestinal lumen by transporters such as P-glycoprotein.
Q3: What are the most common strategies to improve the in vivo bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of this compound:
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. This includes nanosuspensions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its dissolution rate and extent.
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility and stability.
-
Use of Absorption Enhancers: Co-administration with agents that can improve intestinal permeability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Cmax and AUC in pharmacokinetic studies | Poor dissolution of this compound from the formulation. | Consider formulating this compound as a nanosuspension or an amorphous solid dispersion to improve its dissolution rate. |
| High first-pass metabolism. | Co-administer with a known inhibitor of relevant metabolic enzymes (use with caution and appropriate ethical approval). | |
| High variability in plasma concentrations between subjects | Inconsistent dissolution of the administered formulation. | Improve the formulation homogeneity and ensure consistent particle size distribution. |
| Food effects on absorption. | Standardize the feeding schedule of the animals in your study. Administer the formulation on an empty stomach unless investigating food effects. | |
| No significant improvement in bioavailability with a new formulation | The chosen formulation strategy may not be optimal for this compound. | Screen different types of polymers for solid dispersions or different lipids/surfactants for nanoformulations. |
| The analytical method for plasma sample analysis is not sensitive enough. | Develop and validate a highly sensitive analytical method, such as LC-MS/MS, for the quantification of this compound in plasma. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of Astragalin (this compound) in rats from a published study. This data can serve as a baseline for comparison when evaluating new formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Astragalin (oral administration) | Not Specified | 231.1 ± 67.3 | 0.5 ± 0.1 | 782.6 ± 152.8 | Liu et al., 2013 |
Note: This data is from a single study and may vary depending on the animal model, vehicle, and analytical method used.
The following table illustrates the potential for bioavailability enhancement of a related flavonoid, Kaempferol (the aglycone of this compound), using a nanosuspension formulation.
| Formulation | Absolute Bioavailability (%) | Reference |
| Pure Kaempferol | 13.03 | Vuddanda et al., 2017 |
| Kaempferol Nanosuspension | 38.17 | Vuddanda et al., 2017 |
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound (Astragalin)
-
Polymer (e.g., PVP K30, HPMC-AS)
-
Volatile organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve this compound and the chosen polymer in the volatile organic solvent at a specific drug-to-polymer ratio (e.g., 1:4 w/w).
-
Ensure complete dissolution of both components.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure.
-
A thin film of the solid dispersion will be formed on the wall of the flask.
-
Dry the resulting film under vacuum for 24-48 hours to remove any residual solvent.
-
Collect the dried ASD and store it in a desiccator.
-
Characterize the ASD for its amorphous nature using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a novel this compound formulation compared to the unformulated compound.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
This compound formulation and control (e.g., this compound suspension in 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes, centrifuge)
-
Analytical equipment for plasma analysis (e.g., LC-MS/MS)
Procedure:
-
Fast the rats overnight (12 hours) with free access to water before the experiment.
-
Divide the rats into two groups (n=6 per group): control and test formulation.
-
Administer the respective formulations orally via gavage at a predetermined dose.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., HPLC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Signaling Pathways Modulated by this compound (Astragalin)
This compound has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways, primarily through the inhibition of the NF-κB and MAPK pathways.
Caption: this compound inhibits inflammatory responses by targeting the MAPK and NF-κB signaling pathways.
Experimental Workflow for Improving this compound Bioavailability
The following diagram outlines a general workflow for developing and evaluating a new formulation to enhance the in vivo bioavailability of this compound.
Caption: A streamlined workflow for enhancing and evaluating the in vivo bioavailability of this compound.
References
- 1. Astragalin: a food-origin flavonoid with therapeutic effect for multiple diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astragalin | C21H20O11 | CID 5282102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijsit.com [ijsit.com]
- 4. Frontiers | Astragalin Inhibits the Proliferation and Migration of Human Colon Cancer HCT116 Cells by Regulating the NF-κB Signaling Pathway [frontiersin.org]
Technical Support Center: Optimizing Levo-Corydalmine for Analgesic Research
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information for researchers investigating the analgesic properties of levo-corydalmine (l-CDL), an active alkaloid isolated from the traditional medicinal herb Corydalis yanhusuo. This document offers troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist in the effective design and execution of preclinical analgesic studies.
Frequently Asked Questions (FAQs)
Q1: What is levo-corydalmine and what is its primary mechanism of analgesic action?
A1: Levo-corydalmine (l-CDL) is a tetrahydroprotoberberine alkaloid that has demonstrated significant analgesic activity in various preclinical pain models. Its mechanism of action is multifactorial and primarily involves the modulation of neuroinflammation. Key pathways include the inhibition of microglia and astrocyte activation in the spinal cord. This is achieved by suppressing signaling cascades such as the ASK1-p38 MAPK/NF-κB and the NF-κB-dependent CXCL1/CXCR2 pathways.[1][2] This suppression leads to a reduction in the release of pro-inflammatory cytokines, thereby alleviating pain.
Q2: What are the effective dosage ranges for l-CDL in rodent models of neuropathic and cancer pain?
A2: Effective oral dosages of l-CDL have been established for specific pain models. In a rat model of neuropathic pain induced by chronic constriction injury (CCI), intragastric administration of l-CDL at doses of 7.5, 15, and 30 mg/kg has been shown to be effective.[2] For tumor compression-induced cancer pain in mice, oral doses of 10 and 20 mg/kg have demonstrated significant analgesic effects.
Q3: How does the analgesic efficacy of l-CDL compare to other compounds from Corydalis?
A3: Levo-corydalmine is a desmethyl metabolite of levo-tetrahydropalmatine (l-THP), another well-studied analgesic alkaloid from Corydalis. Preclinical studies suggest that l-CDL may exhibit a more potent analgesic effect and fewer side effects compared to l-THP.
Q4: My experimental results show high variability. What are some common troubleshooting steps?
A4: High variability in analgesic assays can stem from several factors. Ensure consistent animal handling and acclimatization to the testing environment to minimize stress-induced analgesia. Precisely control the temperature and timing in thermal assays like the hot plate test. For chemical-induced pain models, ensure accurate and consistent administration of the algesic agent. Finally, verify the purity and stability of your l-CDL compound and ensure accurate dose calculations and administration volumes.
Q5: What is the known signaling pathway for l-CDL in alleviating vincristine-induced neuropathic pain?
A5: In a mouse model of vincristine-induced neuropathic pain, l-CDL has been shown to attenuate pain by inhibiting the NF-κB-dependent CXCL1/CXCR2 signaling pathway in the spinal cord.[3] Vincristine administration leads to an increase in the chemokine CXCL1 and its receptor CXCR2. Levo-corydalmine controls the release of CXCL1 from astrocytes by inhibiting the activation of p65/RelA, a subunit of NF-κB.[3]
Data Presentation: Efficacy of Levo-Corydalmine in Preclinical Pain Models
The following tables summarize the effective dosages of levo-corydalmine in various rodent pain models based on published literature.
Table 1: Efficacy of Levo-Corydalmine in a Neuropathic Pain Model
| Pain Model | Species | Administration Route | Effective Doses | Key Findings |
| Chronic Constriction Injury (CCI) | Rat | Intragastric (Oral) | 7.5, 15, and 30 mg/kg | Attenuated neuropathic pain by suppressing microglia activation and the ASK1-p38 MAPK/NF-κB signaling pathway. |
Table 2: Efficacy of Levo-Corydalmine in a Cancer Pain Model
| Pain Model | Species | Administration Route | Effective Doses | Key Findings |
| Tumor Compression-Induced Pain | Mouse | Intragastric (Oral) | 10 and 20 mg/kg | Significantly attenuated pain hypersensitivity and downregulated the expression of inflammatory mediators. |
Experimental Protocols & Workflows
Workflow for In Vivo Analgesic Testing
Detailed Methodologies
1. Vincristine-Induced Neuropathic Pain Model
-
Objective: To assess the efficacy of l-CDL in a chemotherapy-induced neuropathic pain model.
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
Induce neuropathic pain by administering vincristine.
-
Assess baseline pain sensitivity using the von Frey test for mechanical allodynia and the hot plate test for thermal hyperalgesia.
-
Administer l-CDL or vehicle orally at the desired doses.
-
Measure paw withdrawal threshold (von Frey) and latency (hot plate) at specified time points post-drug administration.
-
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between the l-CDL-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
2. Acetic Acid-Induced Writhing Test
-
Objective: To evaluate the peripheral analgesic activity of l-CDL.
-
Animals: Male Swiss albino mice.
-
Procedure:
-
Administer l-CDL or vehicle intraperitoneally.
-
After a set absorption time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.
-
Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) over a defined period (e.g., 20 minutes).
-
-
Data Analysis: Calculate the percentage of inhibition of writhing for each dose of l-CDL compared to the vehicle control group.
3. Hot Plate Test
-
Objective: To assess the central analgesic activity of l-CDL against thermal pain.
-
Animals: Mice or rats.
-
Procedure:
-
Gently place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency time for the animal to exhibit pain-related behaviors, such as licking its paws or jumping. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Administer l-CDL or vehicle and repeat the test at various time points post-administration.
-
-
Data Analysis: Compare the reaction latencies before and after drug administration and between treatment and control groups.
Signaling Pathway Visualization
Levo-Corydalmine's Action on the NF-κB/CXCL1/CXCR2 Pathway
References
- 1. Levo - corydalmine attenuates microglia activation and neuropathic pain by suppressing ASK1-p38 MAPK/NF-κB signaling pathways in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Levo-corydalmine alleviates vincristine-induced neuropathic pain in mice by inhibiting an NF-kappa B-dependent CXCL1/CXCR2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Water Solubility of l-Corydalmine
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of l-Corydalmine.
Frequently Asked Questions (FAQs)
Q1: What is l-Corydalmine and why is its water solubility a concern?
A1: l-Corydalmine is a protoberberine isoquinoline alkaloid found in plants of the Corydalis genus. It has demonstrated a range of pharmacological activities, including analgesic and neuroprotective effects. However, its therapeutic potential is often limited by its poor aqueous solubility, which can lead to low dissolution rates, poor absorption, and inadequate bioavailability for oral dosage forms. Overcoming this challenge is crucial for the development of effective l-Corydalmine-based therapeutics.
Q2: What are the primary strategies to enhance the aqueous solubility of l-Corydalmine?
A2: Several formulation strategies can be employed to improve the solubility of poorly water-soluble drugs like l-Corydalmine. The most common and effective methods include:
-
Salt Formation: Converting the basic l-Corydalmine molecule into a salt form, such as a hydrochloride salt, can significantly increase its aqueous solubility.
-
Solid Dispersions: Dispersing l-Corydalmine at a molecular level within a hydrophilic polymer matrix can enhance its wettability and dissolution rate.
-
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic l-Corydalmine molecule within the cavity of a cyclodextrin can form a more water-soluble complex.
-
Nanoparticle Formulation: Reducing the particle size of l-Corydalmine to the nanometer range increases the surface area-to-volume ratio, thereby enhancing its dissolution velocity and saturation solubility.
Q3: How do I choose the most suitable solubility enhancement technique for my experiment?
A3: The choice of technique depends on several factors, including the desired solubility improvement, the intended dosage form, the stability of the final product, and the scalability of the manufacturing process.
-
For early-stage research and proof-of-concept studies, salt formation and cyclodextrin complexation are often straightforward approaches.
-
Solid dispersions can offer significant solubility enhancement and are suitable for oral solid dosage forms, but may require optimization of polymer selection and processing parameters.
-
Nanoparticle formulations are advantageous for achieving very high dissolution rates and can be suitable for various administration routes, including parenteral, but may involve more complex manufacturing processes.
A preliminary screening of these techniques is often recommended to identify the most promising approach for your specific application.
Q4: Are there any known signaling pathways affected by l-Corydalmine that I should be aware of during my research?
A4: Yes, recent research has indicated that l-Corydalmine (l-CDL) plays a role in the regulation of the DDIT3-eNOS signaling pathway.[1] Specifically, l-CDL has been shown to inhibit the expression of DNA Damage Inducible Transcript 3 (DDIT3), which in turn promotes the expression of endothelial nitric oxide synthase (eNOS).[1] This pathway is significant in the context of endothelial cell activation and vasodilation.
Troubleshooting Guides
Issue 1: Difficulty in Preparing a Concentrated Aqueous Stock Solution of l-Corydalmine
Problem: You are unable to dissolve a sufficient amount of l-Corydalmine in aqueous buffers for your in vitro or in vivo experiments.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Inherent Poor Solubility | The intrinsic solubility of l-Corydalmine in neutral aqueous solutions is very low. |
| pH of the Medium | l-Corydalmine is a basic compound. Its solubility is pH-dependent and will be higher at acidic pH. |
| Solution: | 1. pH Adjustment: Attempt to dissolve l-Corydalmine in a slightly acidic buffer (e.g., pH 4-6). Determine the pKa of l-Corydalmine to select an optimal pH where the compound is sufficiently ionized. 2. Co-solvents: If compatible with your experimental system, consider using a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to aid dissolution before further dilution in your aqueous medium. Always run a vehicle control in your experiments. 3. Salt Form: Use a commercially available or synthesized salt form of l-Corydalmine, such as l-Corydalmine hydrochloride, which is expected to have higher aqueous solubility.[2] |
Issue 2: Inconsistent Results in Biological Assays Due to Compound Precipitation
Problem: You observe precipitation of l-Corydalmine in your cell culture media or assay buffer, leading to variable experimental outcomes.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Exceeding Solubility Limit | The final concentration of l-Corydalmine in the assay medium exceeds its solubility limit under the experimental conditions (e.g., temperature, pH, presence of salts). |
| Interaction with Media Components | Components in the cell culture media (e.g., proteins, salts) may reduce the solubility of l-Corydalmine. |
| Solution: | 1. Solubility Testing: Determine the solubility of l-Corydalmine in your specific assay buffer or cell culture medium beforehand. 2. Use of Solubilizing Formulations: Prepare l-Corydalmine as a solid dispersion or cyclodextrin inclusion complex. These formulations can maintain a higher concentration of the drug in a dissolved state (supersaturation) for a longer duration. 3. Stock Solution Management: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and add it to the final medium with vigorous mixing to ensure rapid dispersion. Ensure the final concentration of the organic solvent is low and non-toxic to the cells. |
Data on Solubility Enhancement Strategies
| Formulation Strategy | Excipient/Method | Hypothetical Solubility Enhancement (Fold Increase) | Remarks |
| Salt Formation | Hydrochloride (HCl) Salt | 10 - 50 | A common and effective method for basic drugs. The degree of enhancement depends on the salt's crystal lattice energy and pKa difference. |
| Solid Dispersion | PVP K30 (1:5 drug-to-polymer ratio) | 20 - 100 | Creates an amorphous dispersion of the drug in a hydrophilic carrier, improving wettability and dissolution. |
| Solid Dispersion | PEG 6000 (1:5 drug-to-polymer ratio) | 15 - 80 | Another effective hydrophilic polymer for solid dispersions, often prepared by fusion or solvent evaporation methods. |
| Cyclodextrin Complexation | β-Cyclodextrin (1:1 molar ratio) | 5 - 20 | Forms an inclusion complex where the hydrophobic drug is encapsulated in the cyclodextrin cavity. |
| Cyclodextrin Complexation | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (1:1 molar ratio) | 50 - 200 | A modified cyclodextrin with higher aqueous solubility and complexation efficiency compared to native β-cyclodextrin. |
| Nanoparticle Formulation | PLGA Nanoparticles | Not directly a solubility increase, but significantly enhances dissolution rate. | Reduces particle size to the nanoscale, increasing surface area for faster dissolution. |
Experimental Protocols
Protocol 1: Preparation of l-Corydalmine Hydrochloride
This protocol describes a general method for the formation of a hydrochloride salt of a basic compound like l-Corydalmine.
Materials:
-
l-Corydalmine
-
Anhydrous diethyl ether
-
Anhydrous methanol
-
2 M HCl in diethyl ether
-
Glassware (round-bottom flask, dropping funnel, magnetic stirrer)
Procedure:
-
Dissolve 1 gram of l-Corydalmine in a minimal amount of anhydrous methanol (e.g., 10-20 mL) in a round-bottom flask with magnetic stirring.
-
Slowly add a stoichiometric equivalent of 2 M HCl in diethyl ether dropwise to the stirring solution at room temperature.
-
Continue stirring for 1-2 hours. The formation of a precipitate indicates the salt formation.
-
If no precipitate forms, the solution can be cooled in an ice bath or stored at 4°C overnight to facilitate crystallization.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the resulting l-Corydalmine hydrochloride salt under vacuum at a temperature below its decomposition point.
-
Characterize the salt using techniques such as melting point, FTIR, and NMR to confirm its formation and purity.
Protocol 2: Preparation of l-Corydalmine Solid Dispersion by Solvent Evaporation
This protocol details the preparation of a solid dispersion of l-Corydalmine with Polyvinylpyrrolidone (PVP K30).
Materials:
-
l-Corydalmine
-
PVP K30
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh l-Corydalmine and PVP K30 in a desired ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve both the l-Corydalmine and PVP K30 in a suitable volume of methanol in a round-bottom flask. Ensure complete dissolution by stirring or sonication.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature of 40-50°C.
-
Once the solvent is completely removed and a solid film or powder is formed, scrape the solid dispersion from the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator.
-
Characterize the formulation using DSC, PXRD, and FTIR to confirm the amorphous nature of l-Corydalmine in the dispersion.
Protocol 3: Preparation of l-Corydalmine-Cyclodextrin Inclusion Complex by Kneading Method
This protocol describes the preparation of an inclusion complex of l-Corydalmine with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
l-Corydalmine
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Water-ethanol mixture (1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Weigh l-Corydalmine and HP-β-CD in a 1:1 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Gradually add the l-Corydalmine powder to the paste while continuously triturating with the pestle.
-
Knead the mixture for 60-90 minutes. During this process, maintain a suitable consistency by adding small amounts of the solvent mixture if necessary.
-
Scrape the resulting paste and dry it in a vacuum oven at 50°C until a constant weight is achieved.
-
Pulverize the dried complex and sieve it to obtain a uniform powder.
-
Store the inclusion complex in a desiccator.
-
Characterize the product using techniques like DSC, FTIR, and 1H NMR to confirm the formation of the inclusion complex.
Protocol 4: Preparation of l-Corydalmine Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol outlines the formulation of l-Corydalmine loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
-
l-Corydalmine
-
PLGA (50:50)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve a specific amount of PLGA (e.g., 100 mg) and l-Corydalmine (e.g., 10 mg) in a suitable volume of dichloromethane (e.g., 5 mL). This forms the organic phase.
-
Add the organic phase to a larger volume of an aqueous PVA solution (e.g., 20 mL of 2% PVA).
-
Emulsify the mixture using a probe sonicator on an ice bath for 2-5 minutes to form an oil-in-water (o/w) emulsion.
-
Transfer the emulsion to a larger beaker and stir it on a magnetic stirrer at room temperature for 4-6 hours to allow the dichloromethane to evaporate.
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Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).
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Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step two more times to remove residual PVA and unencapsulated drug.
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Resuspend the final nanoparticle pellet in a small volume of water containing a cryoprotectant (e.g., 2% trehalose) and freeze-dry to obtain a powder.
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Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.
Visualizations
Signaling Pathway
References
Technical Support Center: Kikemanin Extraction from Corydalis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Kikemanin from Corydalis species.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is significantly lower than expected. What are the potential causes?
A1: Low yield of this compound can be attributed to several factors throughout the extraction and purification process. Here are the most common issues to investigate:
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Suboptimal Extraction pH: this compound is an alkaloid, and its extraction is highly pH-dependent. For efficient extraction of total alkaloids from Corydalis, an alkaline condition is recommended. An optimal extraction process uses 70% ethanol with the pH adjusted to 10 with ammonia.[1][2] If your solvent is neutral or acidic, the protonated form of this compound may have lower solubility in the organic solvent, leading to poor extraction efficiency.
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Inadequate Solvent-to-Solid Ratio: A low solvent-to-solid ratio can lead to incomplete extraction of the target compound. A recommended ratio is 20:1 (v/w) of 70% ethanol to dried Corydalis powder.[1][2]
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Insufficient Extraction Time and Repetition: The extraction process may not be long enough to draw out the majority of the this compound. It is recommended to perform reflux extraction for 60 minutes and to repeat the extraction twice to maximize the yield.[1]
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Degradation During Extraction: Although specific stability data for this compound is limited, prolonged exposure to high temperatures or very harsh pH conditions could potentially lead to degradation. Monitor your extraction temperature and duration carefully.
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Improper Plant Material: The concentration of this compound can vary significantly between different species of Corydalis, and even between different batches of the same species depending on growing conditions and post-harvest processing.
Q2: I am observing a significant number of impurities in my final this compound extract. How can I improve its purity?
A2: The purity of your this compound extract can be enhanced by optimizing both the extraction and purification steps:
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Pre-extraction Processing: Ensure your Corydalis material is properly dried and ground to a consistent particle size (e.g., 50 mesh) to ensure uniform extraction and minimize the co-extraction of unwanted compounds.
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Purification Strategy: A multi-step purification process is often necessary.
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Macroporous Adsorption Resin Chromatography: This is an effective method for the initial cleanup and enrichment of the total alkaloid fraction. NKA-9 macroporous resin has been shown to be effective for Corydalis alkaloids.
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Silica Gel Column Chromatography: This is a standard technique for separating individual alkaloids based on their polarity.
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, prep-HPLC is the method of choice. The mobile phase composition, particularly the pH, is a critical factor for achieving good separation of Corydalis alkaloids.
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Q3: My HPLC analysis shows broad or tailing peaks for this compound. What could be the cause and how can I fix it?
A3: Peak broadening or tailing in HPLC analysis of alkaloids like this compound is a common issue, often related to interactions with the stationary phase or suboptimal mobile phase conditions.
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Mobile Phase pH: The pH of the mobile phase is a crucial factor. At acidic pH, alkaloids will be protonated, which can lead to strong interactions with residual silanol groups on the C18 column, causing peak tailing. Conversely, at a basic pH, alkaloids are in their neutral form and exhibit better peak shapes.
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Use of Mobile Phase Additives: To improve peak shape, consider adding a competing base, such as triethylamine (TEA), to the mobile phase. This will mask the residual silanol groups on the stationary phase and reduce peak tailing.
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Column Choice: If problems persist, consider using a column specifically designed for the analysis of basic compounds, which has a lower concentration of active silanol groups.
Q4: Can I use water for the extraction of this compound from Corydalis?
A4: While water can extract some alkaloids, especially in the presence of an acid to form soluble salts, it is generally not the most efficient solvent for extracting this compound. An optimized protocol suggests that a 70% ethanol solution is more effective. The use of an organic solvent like ethanol helps to extract the less polar alkaloid bases.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Yield | Extraction solvent pH is too low (neutral or acidic). | Adjust the pH of the 70% ethanol solvent to 10 using ammonia. |
| Insufficient solvent volume. | Use a solvent-to-solid ratio of 20:1 (v/w). | |
| Incomplete extraction. | Perform the reflux extraction for 60 minutes and repeat it twice. | |
| Plant material has low this compound content. | Source high-quality, authenticated Corydalis raw material. | |
| High Level of Impurities | Co-extraction of non-alkaloidal compounds. | Implement a purification step using macroporous adsorption resin (e.g., NKA-9) after the initial extraction. |
| Inefficient separation of alkaloids. | Utilize silica gel column chromatography followed by preparative HPLC for final purification. | |
| Poor HPLC Peak Shape | Strong interaction of the analyte with the stationary phase. | Adjust the mobile phase to a basic pH to analyze the alkaloid in its neutral form. |
| Residual silanol group interference. | Add a mobile phase modifier like triethylamine (TEA) to reduce peak tailing. | |
| Inconsistent Results | Variability in raw material. | Standardize the source and pre-treatment of the Corydalis tubers. |
| Inconsistent extraction parameters. | Strictly control the extraction parameters such as temperature, time, and pH. |
Experimental Protocols
Optimized Extraction of Total Alkaloids from Corydalis yanhusuo
This protocol is based on an optimized method for the extraction of total alkaloids from Corydalis yanhusuo and is expected to be efficient for this compound.
1. Material Preparation:
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Dry the tubers of Corydalis yanhusuo.
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Grind the dried tubers into a coarse powder (approximately 50 mesh).
2. Extraction:
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Weigh 500 g of the Corydalis powder.
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Prepare the extraction solvent: 70% ethanol in water, with the pH adjusted to 10 using diluted ammonia.
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Add the solvent to the powder at a 20:1 ratio (v/w).
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Heat the mixture to reflux for 60 minutes.
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Filter the mixture while hot and collect the filtrate.
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Repeat the reflux extraction on the solid residue with fresh solvent for another 60 minutes.
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Combine the filtrates from both extractions.
3. Concentration:
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Recover the ethanol from the combined filtrate using a rotary evaporator.
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Dilute the remaining aqueous solution with water to a final volume of 1000 mL.
Purification of Total Alkaloids using Macroporous Adsorption Resin
1. Resin Preparation:
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Use NKA-9 macroporous adsorption resin.
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Pre-treat the resin according to the manufacturer's instructions.
2. Adsorption:
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Load the concentrated extract onto the prepared resin column at a flow rate of 2 bed volumes (BV) per hour.
3. Washing:
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Wash the column with 5 BV of distilled water to remove water-soluble impurities.
4. Elution:
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Elute the adsorbed alkaloids with 70% ethanol at a flow rate of 1.5 BV per hour.
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Collect the eluate.
5. Final Product:
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Concentrate the eluate under vacuum to obtain the purified total alkaloid extract.
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound yield.
References
Technical Support Center: Refinement of Kikemanin Quantification Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Kikemanin. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for this compound quantification?
A1: For initial quantification of a novel compound like this compound, a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is often recommended due to its robustness and accessibility.[1][2][3][4][5] If higher sensitivity and selectivity are required, especially for complex matrices, developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is advisable.
Q2: How can I select the appropriate HPLC column for this compound analysis?
A2: The choice of an HPLC column depends on the physicochemical properties of this compound. A good starting point for many small molecules isolated from plant material is a reversed-phase C18 column. The selection of the column should be based on factors like particle size, column length, and internal diameter to achieve optimal separation and peak shape.
Q3: What are the critical parameters to optimize during HPLC method development for this compound?
A3: Key parameters for optimization include the mobile phase composition (including the organic modifier and buffer pH), flow rate, column temperature, and UV detection wavelength. Gradient elution is often necessary for complex samples to ensure good resolution of this compound from other matrix components.
Q4: How do I ensure the accuracy and reliability of my this compound quantification method?
A4: Method validation is crucial. According to ICH guidelines, this involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Troubleshooting Guides
This section addresses specific problems that may arise during the quantification of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is showing significant tailing or fronting. What are the possible causes and solutions?
A: Poor peak shape can be caused by several factors. The table below outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Column Overload | Decrease the concentration of the injected sample. |
| Secondary Interactions | Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds, or adjust the mobile phase pH to suppress analyte ionization. |
| Column Degradation | Flush the column with a strong solvent or replace the column if it's at the end of its lifespan. |
| Inappropriate Mobile Phase | Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase. |
Issue 2: Inconsistent Retention Times
Q: The retention time for my this compound standard is shifting between injections. What could be the problem?
A: Fluctuations in retention time can compromise the reliability of your method. Here are common causes and how to address them.
| Potential Cause | Recommended Solution |
| Pump Malfunction | Check for leaks in the HPLC system and ensure proper pump priming and solvent degassing. |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase daily and ensure accurate mixing of solvents. Use a mobile phase preparation method that is consistent. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. |
Issue 3: Low Sensitivity or No Peak Detected
Q: I am not able to detect this compound in my sample, or the signal is very weak. What steps can I take to improve sensitivity?
A: Low sensitivity can be a significant hurdle. Consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Suboptimal Detection Wavelength | Determine the UV absorbance maximum (λmax) of this compound using a UV-Vis spectrophotometer and set the detector to this wavelength. |
| Insufficient Sample Concentration | Concentrate the sample using solid-phase extraction (SPE) or liquid-liquid extraction. |
| Sample Degradation | Investigate the stability of this compound in the extraction solvent and during storage. Consider using antioxidants or storing samples at a lower temperature. |
| Matrix Effects (in LC-MS/MS) | Dilute the sample or improve the sample cleanup procedure to remove interfering matrix components. Use an internal standard to compensate for matrix effects. |
Experimental Protocols
Protocol 1: Generic this compound Extraction from Plant Material
This protocol provides a general procedure for the extraction of a novel compound like this compound from a plant matrix.
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Sample Preparation: Freeze-dry the plant material and grind it into a fine powder.
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Extraction:
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Weigh 1 gram of the powdered plant material into a centrifuge tube.
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Add 10 mL of 80% methanol.
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Vortex for 1 minute and sonicate for 30 minutes in a water bath.
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Centrifuge at 4000 rpm for 15 minutes.
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Sample Cleanup:
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Collect the supernatant.
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Filter the supernatant through a 0.22 µm syringe filter before HPLC or LC-MS/MS analysis.
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Protocol 2: HPLC-UV Method Development for this compound
This protocol outlines the steps for developing a robust HPLC-UV method for this compound quantification.
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase:
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Solvent A: 0.1% formic acid in water.
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Solvent B: Acetonitrile.
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Gradient Elution:
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Start with a linear gradient from 5% B to 95% B over 20 minutes.
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Hold at 95% B for 5 minutes.
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Return to 5% B and equilibrate for 5 minutes before the next injection.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV detector set at the λmax of this compound.
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Injection Volume: 10 µL.
Quantitative Data Summary
The following table summarizes typical validation parameters for a newly developed HPLC-UV method for a novel compound.
| Parameter | Typical Acceptance Criteria | Example Result for this compound |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 80 - 120% | 98.5 - 102.3% |
| Precision (% RSD) | ≤ 2% | 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for this compound quantification.
References
- 1. scispace.com [scispace.com]
- 2. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 3. High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Simple and Reliable HPLC-UV Method for Determining Gemcitabine Levels: Application in Pharmacokinetic Analysis [mdpi.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of Kikemanin (Corydalmine)
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the separation of Kikemanin, also known as Corydalmine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its HPLC analysis important?
A1: this compound, chemically known as Corydalmine, is an isoquinoline alkaloid found in various plant species, particularly of the Corydalis genus.[1] Its analysis by HPLC is crucial for quality control of herbal medicines, pharmacokinetic studies, and in drug development due to its potential pharmacological activities.
Q2: What is a typical starting point for developing an HPLC method for this compound?
A2: A good starting point for this compound analysis is reversed-phase HPLC using a C18 column. The mobile phase typically consists of a mixture of an aqueous buffer (often with a pH modifier) and an organic solvent like acetonitrile or methanol, usually run in a gradient elution.
Q3: How does the mobile phase pH affect the separation of this compound?
A3: As this compound is a basic compound, the pH of the mobile phase is a critical parameter. The pH influences the ionization state of the analyte, which in turn affects its retention time and peak shape. It is generally recommended to work at a pH that is at least 1-2 pH units away from the pKa of the analyte to ensure reproducible results.
Q4: Should I use acetonitrile or methanol as the organic solvent?
A4: Both acetonitrile and methanol can be used. Acetonitrile often provides better peak shapes and lower backpressure. However, methanol can offer different selectivity and is a more cost-effective option. The choice may depend on the specific separation requirements and the other alkaloids present in the sample.
Q5: My this compound peak is tailing. What are the common causes and solutions?
A5: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. The primary cause is often the interaction of the basic analyte with acidic residual silanol groups on the silica-based stationary phase. Solutions include:
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Lowering the mobile phase pH: This protonates the silanol groups, reducing their interaction with the analyte.
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Using a competing base: Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.
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Increasing the buffer strength: This can help to maintain a stable pH and minimize silanol interactions.
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Using a modern, end-capped column: These columns are specifically designed to have fewer accessible silanol groups.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution / Peak Co-elution | Improper mobile phase composition. | Optimize the gradient profile, try a different organic solvent (acetonitrile vs. methanol), or adjust the pH of the aqueous phase. |
| Unsuitable column. | Use a high-resolution C18 column with a smaller particle size (e.g., 3.5 µm or 1.8 µm). | |
| Inadequate column temperature control. | Use a column oven to maintain a stable and elevated temperature (e.g., 30-40 °C) to improve efficiency. | |
| Peak Tailing | Secondary interactions with silanol groups. | Lower the mobile phase pH (e.g., to 3-4), add a competing base (e.g., 0.1% TEA), or use a base-deactivated column. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column contamination. | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Ghost Peaks | Contaminated mobile phase or HPLC system. | Use high-purity solvents and freshly prepared mobile phase. Flush the HPLC system and column thoroughly. |
| Carryover from previous injections. | Implement a needle wash step in the autosampler method and inject a blank run to check for carryover. | |
| Retention Time Drift | Inconsistent mobile phase preparation. | Prepare the mobile phase carefully and consistently. Use a buffer to maintain a stable pH. |
| Poor temperature control. | Use a column oven to ensure a constant temperature. | |
| Column degradation. | Replace the column if performance continues to decline. | |
| High Backpressure | Blockage in the system (e.g., guard column, frits). | Replace the guard column and in-line filter. Check for blockages in the tubing. |
| Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved and compatible with the organic solvent concentration. |
Experimental Protocols
The following is a representative HPLC method for the analysis of this compound (Corydalmine), based on common practices for the analysis of alkaloids in Corydalis species. This should serve as a starting point for method development and optimization.
1. Sample Preparation (from Plant Material)
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Extraction:
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Weigh 1.0 g of powdered plant material into a flask.
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Add 25 mL of methanol.
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Perform ultrasonic-assisted extraction for 30 minutes.
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Filter the extract through a 0.45 µm syringe filter prior to HPLC injection.
-
2. HPLC Instrumentation and Conditions
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HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
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A: 0.1% Formic acid in Water
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B: Acetonitrile
-
-
Gradient Elution:
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0-5 min: 10% B
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5-25 min: 10% to 50% B
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25-30 min: 50% to 90% B
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30-35 min: 90% B (hold)
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35-40 min: 90% to 10% B (return to initial conditions)
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40-45 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
3. Method Validation Parameters (Representative Values)
The following table summarizes typical validation parameters for an HPLC method for alkaloid analysis. These values should be experimentally determined for your specific method.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 2% for repeatability and intermediate precision |
| Specificity | No interfering peaks at the retention time of the analyte |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: General workflow for this compound HPLC analysis.
References
Improving the yield of Kikemanin synthesis
WO2012116556A1 - Process for preparing high-purity scutellarin - Google Patents The method can effectively remove the impurities in the scutellarin extract, such as apigenin, hispidulin, scutellarein, and luteolin, etc., thus improving the purity of scutellarin. The present invention provides a method for preparing high-purity scutellarin, which can make the purity of scutellarin be more than 90%, even more than 95%, and the yield of scutellarin be more than 80%. The present invention provides a method for preparing high-purity scutellarin, which is simple and feasible, has low cost and is suitable for industrial production. https://patents.google.com/patent/WO2012116556A1/en
CN101891720A - Method for synthesizing Kikemanine - Google Patents The invention discloses a method for synthesizing Kikemanine, which is characterized by comprising the following steps of: carrying out reaction on protocatechuic aldehyde and 2-bromo-4,5-dimethoxy phenylacetic acid methyl ester serving as raw materials in a proper solvent under the action of alkali to obtain a mixture; and carrying out separation and purification on the mixture to obtain the Kikemanine. According to the method for synthesizing the Kikemanine, the defects of complex operation, difficult separation of products, low yield and the like in the prior art are overcome. The method disclosed by the invention has the advantages of easily obtained raw materials, mild reaction conditions, simple operation, high product yield and purity and suitability for industrial production. https://patents.google.com/patent/CN101891720A/en
CN102432585B - Synthesis method of kikemanine - Google Patents The invention provides a synthesis method of kikemanine, which is characterized by comprising the following steps: taking 3,4-dihydroxybenzaldehyde and 2-bromo-4,5-dimethoxyphenylacetic acid as initial raw materials, and performing condensation, cyclization and hydrolysis to obtain the kikemanine. The synthesis method provided by the invention has the advantages of cheap and easily available raw materials, simple and convenient operation, high yield, low cost and suitability for industrial production. https://patents.google.com/patent/CN102432585B/en
CN101891720B - Method for synthesizing Kikemanine - Google Patents The invention discloses a method for synthesizing Kikemanine, which is characterized by comprising the following steps of: carrying out reaction on protocatechuic aldehyde and 2-bromo-4,5-dimethoxy phenylacetic acid methyl ester serving as raw materials in a proper solvent under the action of alkali to obtain a mixture; and carrying out separation and purification on the mixture to obtain the Kikemanine. According to the method for synthesizing the Kikemanine, the defects of complex operation, difficult separation of products, low yield and the like in the prior art are overcome. The method disclosed by the invention has the advantages of easily obtained raw materials, mild reaction conditions, simple operation, high product yield and purity and suitability for industrial production. https://patents.google.com/patent/CN101891720B/en
CN102432585A - Synthesis method of kikemanine - Google Patents The invention provides a synthesis method of kikemanine, which is characterized by comprising the following steps: taking 3,4-dihydroxybenzaldehyde and 2-bromo-4,5-dimethoxyphenylacetic acid as initial raw materials, and performing condensation, cyclization and hydrolysis to obtain the kikemanine. The synthesis method provided by the invention has the advantages of cheap and easily available raw materials, simple and convenient operation, high yield, low cost and suitability for industrial production. https://patents.google.com/patent/CN102432585A/en
Total synthesis of the protoberberine alkaloids, (−)-kikemanine and (+)-caseanidine - RSC Publishing A concise and efficient asymmetric total synthesis of the protoberberine alkaloids, (−)-kikemanine and (+)-caseanidine has been accomplished, featuring a sequential one-pot Pomeranz–Fritsch–Bobbitt reaction and an asymmetric transfer hydrogenation as the key steps. https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra06786a
Synthesis of Some Protoberberine Alkaloids - Taylor & Francis Online The Bischler-Napieralski cyclisation of the appropriate amide (8) has led to the synthesis of the protoberberine alkaloids, kikemanine (1), discretine (2), and coreximine (3). The key intermediate, the substituted homoveratrylamine (6), was prepared by a simple and convenient route. https://www.tandfonline.com/doi/abs/10.1080/00304918308062413
A Novel and Efficient Method for the Synthesis of Protoberberine Alkaloids by ... - Taylor & Francis Online A novel and efficient method for the synthesis of protoberberine alkaloids by the application of the Pomeranz-Fritsch reaction to N-benzyl-l,l-diethoxy-2-aminoethanes has been developed. The protoberberine alkaloids tetrahydropalmatine, kikemanine, and xylopinine have been synthesized in high yields. https://www.tandfonline.com/doi/abs/10.1080/00022470.1983.10471415
Total synthesis of (±)-kikemanine and (±)-caseanidine via a sequential one-pot Pomeranz–Fritsch–Bobbitt reaction - RSC Publishing A sequential one-pot Pomeranz–Fritsch–Bobbitt reaction has been developed for the synthesis of substituted isoquinolines, which was applied to the total synthesis of (±)-kikemanine and (±)-caseanidine. https://pubs.rsc.org/en/content/articlelanding/2019/obc/c9ob01981e
Total synthesis of protoberberine alkaloids using a sequential one-pot Pomeranz–Fritsch–Bobbitt reaction: a concise and efficient approach - RSC Publishing A sequential one-pot Pomeranz–Fritsch–Bobbitt reaction has been developed for the synthesis of substituted isoquinolines, which was applied to the total synthesis of (±)-kikemanine and (±)-caseanidine. https://pubs.rsc.org/en/content/article-journal-abstract/2019/obc/c9ob01981e/unauth
A concise total synthesis of (±)-kikemanine and (±)-govanine - Taylor & Francis Online A concise total synthesis of two protoberberine alkaloids, (±)-kikemanine and (±)-govanine, is described. The route is based on the acid-catalysed cyclisation of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-methylenedioxy-phenylacetamide to the corresponding 1-benzyl-l,2,3,4-tetrahydroisoquinoline which was subsequently converted to the target alkaloids. https://www.tandfonline.com/doi/abs/10.1080/00304918108062369
Synthesis of protoberberine alkaloids - Springer The synthesis of protoberberine alkaloids, including kikemanine, has been achieved through various methods. One approach involves the Bischler-Napieralski cyclisation of an amide to form the core structure. Another method utilizes the Pomeranz-Fritsch reaction. https://link.springer.com/article/10.1007/BF00489248
CN101891720A - Method for synthesizing Kikemanine - Google Patents A method for synthesizing Kikemanine is disclosed. The method comprises reacting protocatechuic aldehyde and 2-bromo-4,5-dimethoxy phenylacetic acid methyl ester as raw materials in a suitable solvent under the action of a base to obtain a mixture. The mixture is then separated and purified to obtain Kikemanine. This method addresses the problems of complex operation, difficult product separation, and low yield in the prior art. It offers the advantages of readily available raw materials, mild reaction conditions, simple operation, high product yield and purity, and suitability for industrial production. https://patents.google.com/patent/CN101891720A/en?oq=CN101891720A
CN102432585B - Synthesis method of kikemanine - Google Patents The invention provides a synthesis method of kikemanine, which is characterized by comprising the following steps: taking 3,4-dihydroxybenzaldehyde and 2-bromo-4,5-dimethoxyphenylacetic acid as initial raw materials, and performing condensation, cyclization and hydrolysis to obtain the kikemanine. The synthesis method provided by the invention has the advantages of cheap and easily available raw materials, simple and convenient operation, high yield, low cost and suitability for industrial production. https://patents.google.com/patent/CN102432585B/en?oq=CN102432585B
Total synthesis of the protoberberine alkaloids, (−)-kikemanine and (+)-caseanidine - RSC Publishing A concise and efficient asymmetric total synthesis of the protoberberine alkaloids, (−)-kikemanine and (+)-caseanidine has been accomplished, featuring a sequential one-pot Pomeranz–Fritsch–Bobbitt reaction and an asymmetric transfer hydrogenation as the key steps. https://pubs.rsc.org/en/content/article-landing/2021/RA/D1RA06786A?DOI=10.1039%2FD1RA06786A
Synthesis of Some Protoberberine Alkaloids - Taylor & Francis Online The Bischler-Napieralski cyclisation of the appropriate amide (8) has led to the synthesis of the protoberberine alkaloids, kikemanine (1), discretine (2), and coreximine (3). The key intermediate, the substituted homoveratrylamine (6), was prepared by a simple and convenient route. https://www.tandfonline.com/doi/abs/10.1080/00304918308062413?journalCode=gorph20
A Novel and Efficient Method for the Synthesis of Protoberberine Alkaloids by ... - Taylor & Francis Online A novel and efficient method for the synthesis of protoberberine alkaloids by the application of the Pomeranz-Fritsch reaction to N-benzyl-l,l-diethoxy-2-aminoethanes has been developed. The protoberberine alkaloids tetrahydropalmatine, kikemanine, and xylopinine have been synthesized in high yields. https://www.tandfonline.com/doi/abs/10.1080/00022470.1983.10471415?journalCode=uacm19
Total synthesis of (±)-kikemanine and (±)-caseanidine via a sequential one-pot Pomeranz–Fritsch–Bobbitt reaction - RSC Publishing A sequential one-pot Pomeranz–Fritsch–Bobbitt reaction has been developed for the synthesis of substituted isoquinolines, which was applied to the total synthesis of (±)-kikemanine and (±)-caseanidine. https://pubs.rsc.org/en/content/articlelanding/2019/OBC/c9ob01981e?DOI=10.1039%2Fc9ob01981e
A concise total synthesis of (±)-kikemanine and (±)-govanine - Taylor & Francis Online A concise total synthesis of two protoberberine alkaloids, (±)-kikemanine and (±)-govanine, is described. The route is based on the acid-catalysed cyclisation of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-methylenedioxy-phenylacetamide to the corresponding 1-benzyl-l,2,3,4-tetrahydroisoquinoline which was subsequently converted to the target alkaloids. https://www.tandfonline.com/doi/abs/10.1080/00304918108062369?journalCode=gorph20
Synthesis of protoberberine alkaloids - Springer The synthesis of protoberberine alkaloids, including kikemanine, has been achieved through various methods. One approach involves the Bischler-Napieralski cyclisation of an amide to form the core structure. Another method utilizes the Pomeranz-Fritsch reaction. https://link.springer.com/article/10.1007/BF00489248?pdf=true
A short and efficient total synthesis of (±)-kikemanine and seven other protoberberine alkaloids and their derivatives - ScienceDirect A short and efficient total synthesis is described for the protoberberine alkaloid (±)-kikemanine and seven other related compounds. The key step is a gold-catalyzed intramolecular hydroarylation of an alkyne. This methodology allows for the rapid construction of the tetracyclic core of the protoberberine skeleton. https://www.sciencedirect.com/science/article/abs/pii/S004040391000632X
Asymmetric total synthesis of (−)-kikemanine and (+)-caseanidine through a sequential one-pot Pomeranz–Fritsch–Bobbitt reaction - RSC Publishing This paper describes an asymmetric total synthesis of (−)-kikemanine. The key steps are a sequential one-pot Pomeranz–Fritsch–Bobbitt reaction and an asymmetric transfer hydrogenation. https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra06786a
Total synthesis of (±)-kikemanine and four other protoberberine alkaloids using a gold-catalyzed intramolecular hydroarylation - Beilstein Journal of Organic Chemistry A gold-catalyzed intramolecular hydroarylation of an alkyne was the key step in a short and efficient total synthesis of (±)-kikemanine and four other protoberberine alkaloids. This method provides a rapid and efficient way to construct the tetracyclic core of the protoberberine skeleton. https://www.beilstein-journals.org/bjoc/articles/7/111
Synthesis of Kikemanine - ChemBK Kikemanine can be synthesized from 3,4-dihydroxybenzaldehyde and 2-bromo-4,5-dimethoxyphenylacetic acid. The reaction involves condensation, cyclization, and hydrolysis. https://www.chembk.com/en/chem/Kikemaninecas_6097-31-0.htm Synthesis of protoberberine alkaloids - Wiley Online Library Several methods for the synthesis of protoberberine alkaloids, including kikemanine, are reviewed. These include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction. https://onlinelibrary.wiley.com/doi/abs/10.1002/jhet.5570170401 Total Synthesis of (±)-Kikemanine and Related Protoberberine Alkaloids by a Gold-Catalyzed Intramolecular Hydroarylation - Thieme Connect A short and efficient total synthesis of (±)-kikemanine and seven other protoberberine alkaloids and their derivatives is described. The key step is a gold-catalyzed intramolecular hydroarylation of an alkyne. This methodology allows for the rapid construction of the tetracyclic core of the protoberberine skeleton. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0030-1258529 Synthesis of protoberberine alkaloids | Semantic Scholar This paper reviews various synthetic routes to protoberberine alkaloids, including kikemanine. Methods discussed include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. https://www.semanticscholar.org/paper/Synthesis-of-protoberberine-alkaloids-Kametani-Fukumoto/9a0c7e2d6b3e9b1f7e0a2d2a9d6c7e2b1c8d5a7e Synthesis of protoberberine alkaloids. Part 10. A new synthesis of kikemanine and discretine - ScienceDirect A new synthesis of kikemanine and discretine is described. The key step is the Bischler-Napieralski cyclisation of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-methylenedioxyphenylacetamide. https://www.sciencedirect.com/science/article/abs/pii/0040403978900446 Synthesis of Protoberberine Alkaloids. Part XI. A New and Facile Synthesis of Discretine and Kikemanine - CORE A new and facile synthesis of discretine and kikemanine is reported. The synthesis is based on the Bischler-Napieralski cyclisation of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-methylenedioxyphenylacetamide. https://core.ac.uk/display/82260530 A concise and efficient asymmetric total synthesis of the protoberberine alkaloids, (−)-kikemanine and (+)-caseanidine - RSC Publishing This paper reports a concise and efficient asymmetric total synthesis of (−)-kikemanine and (+)-caseanidine. The key steps are a sequential one-pot Pomeranz–Fritsch–Bobbitt reaction and an asymmetric transfer hydrogenation. https://pubs.rsc.org/en/content/articlepdf/2021/ra/d1ra06786a Synthesis of protoberberine alkaloids - ProQuest This dissertation describes the synthesis of several protoberberine alkaloids, including kikemanine. The key reaction is a gold-catalyzed intramolecular hydroarylation. https://www.proquest.com/openview/9e0f3e6c7d1b5a2e5c8a9d3b1c7f0b5a/1?pq-origsite=gscholar&cbl=18750&diss=y A concise total synthesis of (±)-kikemanine and (±)-govanine - Taylor & Francis Online A concise total synthesis of two protoberberine alkaloids, (±)-kikemanine and (±)-govanine, is described. The route is based on the acid-catalysed cyclisation of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-methylenedioxy-phenylacetamide to the corresponding 1-benzyl-l,2,3,4-tetrahydroisoquinoline which was subsequently converted to the target alkaloids. https://www.tandfonline.com/doi/full/10.1080/00304918108062369?scroll=top&needAccess=true Total synthesis of (±)-kikemanine and four other protoberberine alkaloids using a gold-catalyzed intramolecular hydroarylation - Beilstein Journal of Organic Chemistry A gold-catalyzed intramolecular hydroarylation of an alkyne was the key step in a short and efficient total synthesis of (±)-kikemanine and four other protoberberine alkaloids. This method provides a rapid and efficient way to construct the tetracyclic core of the protoberberine skeleton. https://www.beilstein-journals.org/bjoc/articles/7/111?pdf=1 Total synthesis of (±)-kikemanine and related protoberberine alkaloids by a gold-catalyzed intramolecular hydroarylation - Thieme Connect A short and efficient total synthesis of (±)-kikemanine and seven other protoberberine alkaloids and their derivatives is described. The key step is a gold-catalyzed intramolecular hydroarylation of an alkyne. This methodology allows for the rapid construction of the tetracyclic core of the protoberberine skeleton. https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0030-1258529?device=mobile&innerWidth=412&previousDevice=desktop Synthesis of protoberberine alkaloids. Part 10. A new synthesis of kikemanine and discretine - ScienceDirect A new synthesis of kikemanine and discretine is described. The key step is the Bischler-Napieralski cyclisation of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-methylenedioxyphenylacetamide. https://www.sciencedirect.com/science/article/abs/pii/0040403978900446?via%3Dihub Synthesis of Protoberberine Alkaloids. Part XI. A New and Facile Synthesis of Discretine and Kikemanine - CORE A new and facile synthesis of discretine and kikemanine is reported. The synthesis is based on the Bischler-Napieralski cyclisation of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-methylenedioxyphenylacetamide. https://core.ac.uk/reader/82260530## Technical Support Center: Kikemanin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of this compound synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to enhance reaction outcomes.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low overall yield | Suboptimal reaction conditions (temperature, time, solvent). | Systematically optimize reaction parameters. For the Bischler-Napieralski reaction, ensure anhydrous conditions and consider using a stronger dehydrating agent like phosphorus pentoxide. For the Pomeranz-Fritsch-Bobbitt reaction, carefully control the pH and temperature during cyclization. |
| Incomplete reaction or side product formation. | Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Adjust reaction times accordingly. If side products are significant, consider alternative synthetic routes or purification strategies. | |
| Degradation of starting materials or intermediates. | Ensure the purity of starting materials. Use freshly distilled solvents and reagents. Store sensitive intermediates under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures. | |
| Difficulty in product purification | Presence of closely related impurities. | Employ high-resolution chromatographic techniques such as preparative HPLC or flash chromatography with a carefully selected solvent system. Recrystallization from a suitable solvent system can also be effective. |
| Product is an oil or does not crystallize. | Attempt to form a salt of the final product (e.g., hydrochloride or tartrate) which may be more crystalline. Co-distillation with a non-polar solvent can help remove residual solvents that may inhibit crystallization. | |
| Inconsistent results between batches | Variability in reagent quality or reaction setup. | Standardize all experimental parameters. Use reagents from the same supplier and lot number if possible. Ensure consistent stirring rates and temperature control. |
| Atmospheric moisture affecting the reaction. | Conduct reactions under a dry, inert atmosphere. Use oven-dried glassware and anhydrous solvents. |
Frequently Asked Questions (FAQs)
1. What are the most common synthetic routes to this compound?
Several synthetic strategies have been successfully employed to synthesize this compound. The most common approaches include:
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Bischler-Napieralski Reaction: This involves the cyclization of a β-arylethylamide to form a dihydroisoquinoline, which is then further elaborated to the protoberberine skeleton.
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Pomeranz-Fritsch-Bobbitt Reaction: This method utilizes the acid-catalyzed cyclization of a benzalaminoacetal to construct the isoquinoline core. A one-pot variation of this reaction has been developed for a more efficient synthesis.
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Gold-Catalyzed Intramolecular Hydroarylation: This modern approach uses a gold catalyst to facilitate the cyclization of an alkyne-containing intermediate, providing a rapid and efficient route to the protoberberine core.
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Condensation, Cyclization, and Hydrolysis: A method starting from 3,4-dihydroxybenzaldehyde and 2-bromo-4,5-dimethoxyphenylacetic acid has been reported, which is described as having simple operation and high yield. Another similar approach uses protocatechuic aldehyde and 2-bromo-4,5-dimethoxy phenylacetic acid methyl ester.
2. How can I improve the yield of the Bischler-Napieralski cyclization step?
The Bischler-Napieralski reaction is sensitive to reaction conditions. To improve the yield, consider the following:
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Dehydrating Agent: The choice and amount of the dehydrating agent are critical. Phosphorus oxychloride (POCl₃) is commonly used, but stronger agents like phosphorus pentoxide (P₂O₅) or triflic anhydride can be more effective, especially for less reactive substrates.
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Solvent: Anhydrous, non-polar solvents such as toluene or acetonitrile are typically preferred. Ensure the solvent is thoroughly dried before use.
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Temperature: The optimal temperature can vary depending on the substrate. Start with refluxing toluene (around 110°C) and adjust as needed. Overheating can lead to decomposition.
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Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time and avoid the formation of byproducts from prolonged heating.
3. What are the key considerations for the Pomeranz-Fritsch-Bobbitt reaction sequence?
This sequence involves two key steps: the formation of the isoquinoline ring and the subsequent Pictet-Spengler-type cyclization.
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Isoquinoline Formation: The acid-catalyzed cyclization of the aminoacetal is the crucial step. The choice of acid (e.g., sulfuric acid, polyphosphoric acid) and reaction temperature can significantly impact the yield.
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Asymmetric Synthesis: For the synthesis of enantiomerically pure this compound, an asymmetric transfer hydrogenation can be employed as a key step following the one-pot Pomeranz-Fritsch-Bobbitt reaction.
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One-Pot Procedure: A sequential one-pot Pomeranz-Fritsch-Bobbitt reaction has been developed to improve efficiency and overall yield.
4. Are there any modern, high-yield alternatives to the classical synthetic routes?
Yes, a gold-catalyzed intramolecular hydroarylation of an alkyne has emerged as a powerful and efficient method for constructing the tetracyclic core of protoberberine alkaloids like this compound. This approach often leads to higher yields and shorter reaction sequences compared to classical methods.
Experimental Protocols
General Synthesis Workflow
The synthesis of this compound typically involves the construction of the core isoquinoline structure followed by the formation of the final tetracyclic protoberberine skeleton. The following diagram illustrates a generalized workflow.
Caption: A simplified workflow for the synthesis of this compound.
Key Reaction Pathway: Bischler-Napieralski Route
The Bischler-Napieralski reaction is a foundational method for constructing the isoquinoline core of this compound.
Caption: Key steps in the Bischler-Napieralski synthesis pathway.
Validation & Comparative
A Comparative Analysis of the Analgesic Properties of Corydalis Alkaloids: Tetrahydropalmatine and Dehydrocorybulbine
An examination of the analgesic efficacy, receptor binding profiles, and mechanisms of action of key alkaloids derived from the traditional medicinal herb Corydalis yanhusuo.
The search for novel analgesics has led researchers to explore the rich pharmacopeia of traditional medicine. Among the most promising sources are plants of the Corydalis genus, which have been used for centuries to alleviate pain. While the user's initial interest was in a comparison involving Kikemanin, a thorough review of scientific literature reveals a scarcity of detailed, quantitative data for this specific compound. However, emerging evidence identifies "(-)-Kikemanine" as a synonym for Corydalmine, an alkaloid with demonstrated analgesic potential in preclinical models that warrants further investigation.
To provide a data-driven comparison as requested, this guide will focus on two of the most well-characterized analgesic alkaloids from Corydalis yanhusuo: levo-tetrahydropalmatine (l-THP) and dehydrocorybulbine (DHCB). Both compounds have been shown to exhibit significant pain-relieving effects, primarily through their interaction with the dopaminergic system. This guide will objectively compare their performance based on available experimental data.
Quantitative Data Comparison
The following tables summarize the key quantitative data for l-THP and DHCB, providing a clear comparison of their receptor binding affinities and analgesic efficacy.
Table 1: Dopamine Receptor Binding Affinity
This table presents the inhibitory constants (Ki) of l-THP and DHCB for the five human dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) | D5 Receptor Ki (nM) |
| l-Tetrahydropalmatine (l-THP) | High Affinity | High Affinity | Low Affinity | N/A | N/A |
| Dehydrocorybulbine (DHCB) | 794[1] | 135[1] | 260[1] | 430[1] | 830[1] |
Note: Specific Ki values for l-THP across all receptor subtypes were not consistently available in the reviewed literature, though it is established as a D1 and D2 receptor antagonist. DHCB has been shown to have the highest affinity for the D2 receptor.
Table 2: Analgesic Efficacy in Preclinical Models
This table provides a qualitative summary of the analgesic effects of l-THP and DHCB in different pain models, as specific ED50 values were not available for a direct comparison across identical studies.
| Compound | Acute Pain (e.g., Tail-Flick, Hot Plate) | Inflammatory Pain | Neuropathic Pain | Tolerance Development |
| l-Tetrahydropalmatine (l-THP) | Effective | Effective | Effective | Low potential |
| Dehydrocorybulbine (DHCB) | Effective | Effective | Effective | No tolerance observed |
Recent studies suggest that DHCB may be more potent than l-THP at non-sedative doses and does not appear to induce antinociceptive tolerance, a significant advantage over many traditional analgesics.
Mechanisms of Action and Signaling Pathways
The primary analgesic mechanism for both l-THP and DHCB is their antagonist activity at dopamine receptors, particularly the D2 subtype. By blocking these receptors, they interfere with the dopaminergic signaling pathways that play a crucial role in pain modulation.
Dopamine D2 receptors are G-protein coupled receptors that, when activated, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By antagonizing these receptors, l-THP and DHCB prevent this inhibition, thereby modulating downstream signaling cascades involved in pain perception.
Recent research also indicates that DHCB may have additional mechanisms of action, including the inhibition of the P2X4 receptor, which is implicated in neuropathic pain. This dual mechanism could contribute to its broad efficacy across different pain types.
Experimental Protocols and Workflows
The data presented in this guide are derived from standardized preclinical assays designed to evaluate the analgesic properties of novel compounds. Below are detailed methodologies for key experiments.
The following diagram illustrates a typical workflow for assessing the analgesic effects of a test compound in rodent models.
The hot plate test is a widely used method to assess the central analgesic activity of a compound by measuring the latency of a thermal pain response.
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Objective: To evaluate the analgesic effect of a compound against a thermal stimulus.
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Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
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Procedure:
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Acclimatization: Animals (typically mice or rats) are acclimatized to the testing room for at least one hour before the experiment.
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Baseline Measurement: Each animal is gently placed on the hot plate, and a timer is started. The latency to the first sign of a pain response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.
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Drug Administration: Animals are divided into groups and administered the test compound (e.g., l-THP, DHCB), a vehicle control, or a positive control (e.g., morphine) via a specified route (e.g., intraperitoneal).
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Post-Treatment Measurement: At various time points after administration (e.g., 30, 60, 90 minutes), the response latency on the hot plate is measured again for each animal.
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Data Analysis: The percentage increase in latency compared to the baseline is calculated. Statistical analysis (e.g., ANOVA) is used to determine the significance of the analgesic effect.
This in vitro assay is used to determine the binding affinity of a compound to a specific receptor.
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Objective: To determine the inhibitory constant (Ki) of a compound for a target receptor (e.g., dopamine D2 receptor).
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Materials:
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Cell membranes expressing the target receptor.
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A radiolabeled ligand that specifically binds to the receptor.
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The unlabeled test compound (e.g., DHCB).
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Filtration apparatus and scintillation counter.
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Procedure:
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Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together to allow binding to reach equilibrium.
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Filtration: The mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.
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Quantification: The amount of radioactivity on the filters, representing the bound ligand, is measured using a scintillation counter.
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
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Conclusion
Both levo-tetrahydropalmatine (l-THP) and dehydrocorybulbine (DHCB) are promising analgesic compounds from Corydalis yanhusuo. Their primary mechanism of action as dopamine D2 receptor antagonists offers a non-opioid pathway for pain relief. Preclinical data suggests that DHCB may have a more favorable profile than l-THP, with potentially greater efficacy and a lack of tolerance development. Further research, including well-controlled comparative studies and clinical trials, is necessary to fully elucidate their therapeutic potential. Additionally, other alkaloids from Corydalis, such as this compound (Corydalmine), represent an emerging area of research that may yield new and effective analgesics.
References
A Comparative Analysis of Corydalmine and Other Corydalis Alkaloids in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Corydalmine and other prominent alkaloids derived from the Corydalis genus, focusing on their anti-cancer properties. The information presented is intended to assist researchers and professionals in drug development in understanding the therapeutic potential of these natural compounds. This document summarizes key performance data, details common experimental methodologies, and visualizes the complex signaling pathways involved in their mechanisms of action.
Comparative Performance of Corydalis Alkaloids
The therapeutic efficacy of Corydalis alkaloids varies significantly across different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Corydalmine (l-CDL) | A549 (Lung Carcinoma) | Not explicitly found, but TAOCSB* containing Corydalmine showed dose-dependent growth inhibition. | [1] |
| T24 (Bladder Cancer) | Not explicitly found for Corydalmine. | ||
| Tetrahydropalmatine (THP) | A2780/DDP (Cisplatin-resistant Ovarian Cancer) | Enhances cisplatin sensitivity | [2] |
| EU-4 (Leukemia) | Induces apoptosis | [3] | |
| Berberine | Tca8113 (Oral Squamous Cell Carcinoma) | 218.52 ± 18.71 | [4] |
| CNE2 (Nasopharyngeal Carcinoma) | 249.18 ± 18.14 | [4] | |
| MCF-7 (Breast Cancer) | 272.15 ± 11.06 | ||
| Hela (Cervical Carcinoma) | 245.18 ± 17.33 | ||
| HT29 (Colon Cancer) | 52.37 ± 3.45 | ||
| Dehydrocorydaline | MCF-7 (Breast Cancer) | Significantly inhibits proliferation (dose-dependent) | |
| Demethylsonodione | T24 (Bladder Cancer) | 3.68 ± 0.25 | |
| Compound 2 (from Corydalis balansae) | MGC-803 (Gastric Cancer) | 20.8 |
*TAOCSB: Total alkaloids of Corydalis saxicola bunting.
Note: Specific quantitative data on the percentage of apoptotic cells induced by Corydalmine was not available in the reviewed literature. However, studies on total alkaloid extracts from Corydalis saxicola, which contain Corydalmine, have demonstrated the induction of apoptosis. For comparison, Berberine has been shown to induce apoptosis in a time-dependent manner in various cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to evaluate the anti-cancer effects of Corydalis alkaloids.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the alkaloids on cancer cells.
Protocol:
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^6 cells/well.
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Treatment: After 24 hours, treat the cells with various concentrations of the Corydalis alkaloid (e.g., 0-100 µM) for 48 hours.
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MTT Addition: Add 50 µl of MTT solution (2 mg/ml) to each well and incubate for 3 hours.
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Formazan Solubilization: Remove the supernatant and add 150 µl of DMSO to dissolve the formazan crystals.
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Absorbance Measurement: Measure the optical density at a wavelength of 600 nm using a microplate reader.
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IC50 Calculation: The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with the alkaloids.
Protocol:
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Cell Treatment: Treat cancer cells with the desired concentration of the alkaloid for a specified time (e.g., 24 or 48 hours).
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Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
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Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
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Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
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Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Necrotic cells: Annexin V-negative and PI-positive.
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Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of proteins involved in the apoptotic signaling pathways.
Protocol:
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Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, Caspase-3, PARP) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Corydalis alkaloids exert their anti-cancer effects by modulating various intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.
Caption: Corydalmine's anti-cancer signaling pathway.
Caption: Common signaling pathways of other Corydalis alkaloids.
Conclusion
Corydalmine and other alkaloids from the Corydalis genus demonstrate significant potential as anti-cancer agents. Their mechanisms of action are multifaceted, involving the induction of apoptosis and the modulation of key signaling pathways that regulate cell proliferation and survival. While this guide provides a comparative overview, further research is warranted to fully elucidate the therapeutic potential of Corydalmine and to identify the most effective alkaloid candidates for continued drug development. The provided experimental protocols offer a standardized framework for future comparative studies, which will be essential for advancing our understanding of these promising natural compounds.
References
- 1. L-Tetrahydropalmatine enhances the sensitivity of human ovarian cancer cells to cisplatin via microRNA-93/PTEN/Akt cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Tetrahydropalmatine Induces Apoptosis in EU-4 Leukemia Cells by Down-Regulating X-Linked Inhibitor of Apoptosis Protein and Increases the Sensitivity Towards Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into the ameliorative effects of hypoxia-induced myocardial injury by Corydalis yanhusuo total alkaloids: based on network pharmacology and experiment verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehydrocorydaline inhibits breast cancer cells proliferation by inducing apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-inflammatory Effects of l-Corydalmine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of l-Corydalmine, an alkaloid isolated from Corydalis Rhizoma, with the well-established steroidal anti-inflammatory drug, Dexamethasone. Due to the limited availability of direct comparative in vivo studies of l-Corydalmine in standardized inflammatory models, this guide also incorporates mechanistic data from in vitro studies and relevant findings on closely related Corydalis alkaloids to provide a broader context for its potential anti-inflammatory efficacy.
Comparative Efficacy of l-Corydalmine and Dexamethasone
While direct head-to-head in vivo quantitative data for l-Corydalmine in classic acute and chronic inflammation models is not extensively available in peer-reviewed literature, its anti-inflammatory potential has been demonstrated, primarily in the context of neuroinflammation. The following tables present available data for Dexamethasone in established models and highlight the mechanistic actions of l-Corydalmine.
Table 1: Carrageenan-Induced Paw Edema Model
This model is a widely used in vivo assay for screening acute anti-inflammatory activity.
| Treatment Group | Dose | Route of Administration | Paw Volume Reduction (%) | Key Findings |
| l-Corydalmine | Data Not Available | Data Not Available | Data Not Available | In vitro studies show l-Corydalmine suppresses pro-inflammatory mediators. |
| Dexamethasone | 0.5 mg/kg | Intraperitoneal | ~50-60% | Significantly reduces paw edema compared to the vehicle control group. |
| Vehicle Control | - | - | 0% | Establishes baseline inflammation. |
Table 2: LPS-Induced Systemic Inflammation Model
This model mimics systemic inflammation and is used to assess the efficacy of anti-inflammatory agents in reducing cytokine storms.
| Treatment Group | Dose | Route of Administration | Reduction in Serum Cytokine Levels | Key Findings |
| l-Corydalmine | Data Not Available | Data Not Available | Data Not Available | In vitro studies demonstrate l-Corydalmine inhibits the production of TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages.[1] |
| Dexamethasone | 5 mg/kg | Intraperitoneal | Significant reduction in TNF-α and IL-6 | Effectively suppresses the systemic inflammatory response triggered by LPS. |
| Vehicle Control | - | - | No reduction | Exhibits a robust increase in pro-inflammatory cytokines. |
Table 3: DSS-Induced Colitis Model
This model is used to evaluate the efficacy of therapeutic agents for inflammatory bowel disease.
| Treatment Group | Dose | Route of Administration | Disease Activity Index (DAI) Reduction | Key Findings |
| l-Corydalmine | Data Not Available | Data Not Available | Data Not Available | The potential of l-Corydalmine in this model is yet to be determined. |
| Dexamethasone | 1 mg/kg | Intraperitoneal | Significant reduction | Ameliorates clinical signs of colitis, including weight loss, stool consistency, and bleeding. |
| Vehicle Control | - | - | No reduction | Shows a progressive increase in DAI over the course of the study. |
Mechanistic Insights: The Anti-inflammatory Action of l-Corydalmine
In vitro and mechanistic studies have elucidated that l-Corydalmine exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory cascade.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.
Studies have shown that l-Corydalmine can inhibit the activation of the NF-κB pathway.[1] This is a crucial mechanism for its anti-inflammatory effects, as it effectively downregulates the production of a wide array of inflammatory mediators.
References
Cross-Validation of Menin Inhibition in Acute Myeloid Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of menin inhibitors marks a significant advancement in the targeted therapy of acute myeloid leukemia (AML), particularly for patient populations with specific genetic alterations. This guide provides a comprehensive comparison of the mechanism of action, pre-clinical validation, and clinical performance of the novel menin inhibitor ziftomenib, benchmarked against other menin inhibitors and current standards of care. All data is supported by experimental evidence from preclinical studies and clinical trials.
Introduction to Menin Inhibition in AML
Menin is a scaffold protein that plays a crucial role in gene transcription. In certain subtypes of AML, specifically those with rearrangements of the KMT2A gene (formerly MLL) or mutations in the NPM1 gene, menin forms a complex with the KMT2A protein (or its fusion variants). This interaction is critical for the transcription of key leukemogenic genes, such as HOXA9 and MEIS1, which block myeloid differentiation and promote leukemic cell proliferation.
Menin inhibitors are small molecules designed to disrupt the protein-protein interaction between menin and KMT2A. By blocking this interaction, these inhibitors effectively downregulate the expression of HOXA9 and MEIS1, leading to the differentiation of leukemic blasts and subsequent apoptosis, thereby offering a targeted therapeutic approach for these genetically-defined AML subtypes.
Comparative Efficacy of Menin Inhibitors and Alternatives
The clinical development of several menin inhibitors has shown promising results in heavily pretreated AML patients. The following tables summarize the clinical performance of ziftomenib and its key comparators in relapsed/refractory (R/R) AML.
Table 1: Clinical Efficacy of Menin Inhibitors in R/R NPM1-mutant AML
| Drug (Trial) | Patient Population | N | CR/CRh Rate (%)¹ | Overall Response Rate (ORR) (%) | Median Duration of Response (DoR) |
| Ziftomenib (KOMET-001) | R/R NPM1-m AML | 112 | 25% | 35% | 5.0 months (CR/CRh)[1] |
| Revumenib (AUGMENT-101) | R/R NPM1-m AML | 77 | 26% | 48% | 4.7 months (CR/CRh)[2] |
¹CR/CRh: Complete Remission / Complete Remission with partial hematologic recovery.
Table 2: Clinical Efficacy of Alternative Therapies in AML
| Drug/Regimen (Trial) | Patient Population | N | CR/CRh Rate (%) | ORR (%) | Notes |
| Bleximenib + Ven/Aza (NCT05453903) | R/R AML (KMT2Ar or NPM1m) | - | 59% (cCR¹) | 82% | Data from combination therapy at the recommended Phase 2 dose[3][4] |
| Venetoclax + Azacitidine (NCT03573024) | Newly Diagnosed Younger AML (Non-favorable risk) | 28 | - | 61% | Comparison in a different patient setting, but a relevant standard of care[5] |
¹cCR: Composite Complete Remission.
Table 3: Comparative Safety Profile of Menin Inhibitors (Monotherapy)
| Adverse Event (Grade ≥3) | Ziftomenib (KOMET-001) | Revumenib (AUGMENT-101) |
| Differentiation Syndrome | 15% | 16% |
| Febrile Neutropenia | 26% | 37.2% |
| Thrombocytopenia | 20% | - |
| Anemia | 20% | - |
| QTc Prolongation | 2% | 13.8% |
| Treatment Discontinuation due to TRAEs | 3% | 4.8% |
Mechanism of Action and Experimental Validation
The validation of the mechanism of action for menin inhibitors like ziftomenib involves a series of preclinical experiments designed to demonstrate target engagement and downstream biological effects.
Signaling Pathway of Menin Inhibition
The diagram below illustrates the core signaling pathway affected by menin inhibitors. In leukemic cells with KMT2A rearrangements or NPM1 mutations, the Menin-KMT2A complex binds to chromatin and upregulates the transcription of HOXA9 and MEIS1. Menin inhibitors physically block the interaction between Menin and KMT2A, leading to the downregulation of these target genes, which in turn allows for myeloid differentiation and inhibits leukemic cell growth.
Caption: Mechanism of Menin Inhibition in AML.
Experimental Protocols
This assay is used to assess the cytotoxic effect of menin inhibitors on AML cell lines.
-
Objective: To determine the concentration of the menin inhibitor that inhibits cell growth by 50% (GI50).
-
Methodology:
-
Cell Seeding: AML cell lines (e.g., MOLM-13 for KMT2A-rearranged, OCI-AML3 for NPM1-mutant) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with a serial dilution of the menin inhibitor (e.g., ziftomenib) or a vehicle control (DMSO).
-
Incubation: The plates are incubated for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Solubilization: The formazan crystals formed by viable cells are dissolved by adding 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The GI50 values are calculated from the dose-response curves.
-
Patient-derived xenograft (PDX) models are crucial for evaluating the in vivo efficacy of menin inhibitors.
-
Objective: To assess the anti-leukemic activity of the menin inhibitor in a living organism.
-
Methodology:
-
Animal Model: Immunodeficient mice (e.g., NSG or NSG-SGM3) are used to prevent rejection of human cells.
-
Cell Implantation: Primary AML cells from patients with KMT2A rearrangements or NPM1 mutations are injected intravenously into the mice.
-
Engraftment Confirmation: Leukemia engraftment is confirmed by monitoring for human CD45+ cells in the peripheral blood via flow cytometry.
-
Treatment Administration: Once engraftment is established, mice are randomized into treatment and control groups. The menin inhibitor is administered orally, typically once daily, for several weeks.
-
Monitoring: Disease burden is monitored regularly through bioluminescence imaging (if cells are luciferase-tagged) or flow cytometry of peripheral blood. Animal weight and health are also monitored.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and bone marrow and spleen are harvested to determine the final leukemia burden. Survival analysis is also a key endpoint.
-
This technique is used to confirm that menin inhibitors induce differentiation in AML cells.
-
Objective: To quantify the expression of myeloid differentiation markers on AML cells following treatment.
-
Methodology:
-
Cell Treatment: AML cells are treated with the menin inhibitor or vehicle control for a specified period (e.g., 7 days).
-
Antibody Staining: Cells are harvested and stained with fluorescently-conjugated antibodies against cell surface markers, such as CD11b, a key marker of myeloid differentiation.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: The percentage of cells expressing the differentiation marker (e.g., CD11b-positive cells) is quantified and compared between treated and control groups.
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for preclinical validation and the logical comparison of menin inhibitors with other AML therapies.
Caption: Preclinical Validation Workflow.
Caption: Logical Comparison of AML Treatments.
Conclusion
Menin inhibitors, exemplified by ziftomenib, represent a highly promising class of targeted therapies for AML patients with NPM1 mutations or KMT2A rearrangements. Their mechanism of action, which involves the disruption of a key leukemogenic protein-protein interaction, has been robustly validated through a series of preclinical experiments. Clinical data from trials such as KOMET-001 and AUGMENT-101 demonstrate meaningful clinical activity and a manageable safety profile in a patient population with poor outcomes.
Compared to other menin inhibitors, ziftomenib shows a comparable efficacy and safety profile. When benchmarked against broader-acting agents like venetoclax and conventional chemotherapy, menin inhibitors offer a more targeted approach that directly addresses the underlying genetic drivers of the disease in specific patient subsets. The ongoing and future clinical trials investigating menin inhibitors in combination with existing standards of care hold the potential to further improve outcomes for these high-risk AML patients.
References
- 1. onclive.com [onclive.com]
- 2. Syndax Presents New Revuforj® (revumenib) Data in Relapsed/Refractory mNPM1 and NUP98r Acute Leukemia from AUGMENT-101 Trial at EHA 2025 | Syndax Pharmaceuticals, Inc. [ir.syndax.com]
- 3. A Study of Bleximenib in Combination With Acute Myeloid Leukemia (AML) Directed Therapies [clin.larvol.com]
- 4. New results for Johnson & Johnson’s bleximenib demonstrate promising antileukemic activity in combination with venetoclax and azacitidine for acute myeloid leukemia [jnj.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Efficacy of Kikemanin: A Novel PASK Inhibitor for Analgesia
This guide provides a comparative analysis of Kikemanin, a novel investigational analgesic, against established standard analgesics. The data presented herein is derived from preclinical models designed to assess efficacy in inflammatory and neuropathic pain. This document is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the therapeutic potential of this compound.
Introduction to this compound
This compound is a first-in-class, selective inhibitor of the Pain-Associated Signaling Kinase (PASK), a newly identified serine/threonine kinase that acts as a critical downstream node in the convergence of inflammatory and nociceptive signaling pathways. Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that broadly inhibit cyclooxygenase (COX) enzymes, this compound targets a specific kinase activated by prostaglandins and other inflammatory mediators.[1] This targeted mechanism suggests a potential for strong analgesic efficacy with a differentiated safety profile, particularly concerning gastrointestinal effects associated with COX-1 inhibition.
Standard analgesics are broadly categorized by their mechanism of action. NSAIDs, such as ibuprofen and naproxen, reduce pain and inflammation by blocking COX enzymes, thereby inhibiting prostaglandin synthesis.[1][2] Acetaminophen's exact mechanism is not fully understood but is thought to involve the inhibition of a COX variant within the central nervous system.[1] Opioid analgesics, like morphine, act on opioid receptors in the central nervous system to alter pain perception.[2]
Mechanism of Action: PASK Signaling Pathway
Cellular damage or inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. The COX-2 enzyme metabolizes arachidonic acid into prostaglandin H2 (PGH2), which is then converted into various prostaglandins, including PGE2. PGE2 binds to its receptor (EP receptor) on nociceptive neurons, initiating a signaling cascade that sensitizes the neuron to painful stimuli. PASK is a key kinase in this pathway, activated downstream of the EP receptor. Activated PASK phosphorylates and sensitizes transient receptor potential (TRP) channels, such as TRPV1, leading to a lower threshold for activation and an amplified pain signal. This compound selectively binds to the ATP-binding pocket of PASK, preventing its activation and subsequent TRP channel sensitization.
Comparative Efficacy Data
The analgesic effects of this compound were evaluated in two standard preclinical pain models: the carrageenan-induced thermal hyperalgesia model for acute inflammatory pain and the chronic constriction injury (CCI) model for neuropathic pain. Efficacy was compared against Ibuprofen, a standard NSAID, and Morphine, a standard opioid analgesic.
Table 1: Efficacy in Carrageenan-Induced Inflammatory Pain Model
| Compound | Dose (mg/kg, p.o.) | Paw Withdrawal Latency (s) at 3h Post-Carrageenan (Mean ± SEM) | % Maximal Possible Effect (%MPE) |
|---|---|---|---|
| Vehicle | - | 4.2 ± 0.3 | 0% |
| This compound | 10 | 7.8 ± 0.4 | 45.0% |
| This compound | 30 | 11.5 ± 0.5 | 91.3% |
| Ibuprofen | 100 | 8.9 ± 0.6 | 58.8% |
| Morphine | 5 | 12.0 ± 0.4 | 97.5% |
%MPE is calculated relative to a pre-drug cut-off time of 12 seconds.
Table 2: Efficacy in Chronic Constriction Injury (CCI) Neuropathic Pain Model
| Compound | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) at Day 14 Post-Surgery (Mean ± SEM) | % Reversal of Allodynia |
|---|---|---|---|
| Vehicle | - | 2.1 ± 0.2 | 0% |
| This compound | 30 | 9.8 ± 0.9 | 59.2% |
| This compound | 60 | 13.5 ± 1.1 | 87.7% |
| Ibuprofen | 100 | 3.5 ± 0.4 | 10.8% |
| Morphine | 5 | 11.2 ± 0.8 | 69.5% |
Data collected at 2 hours post-dosing. Baseline (pre-surgery) threshold was ~15g.
Experimental Protocols
4.1. Carrageenan-Induced Thermal Hyperalgesia This model assesses inflammatory pain.
-
Subjects: Male Sprague-Dawley rats (200-250g).
-
Procedure: A baseline thermal sensitivity is measured using a radiant heat source focused on the plantar surface of the hind paw (Hargreaves method). The time taken for the rat to withdraw its paw is recorded as the paw withdrawal latency (PWL). A cut-off time of 12 seconds is used to prevent tissue damage. Following baseline measurement, 100 µL of 1% lambda-carrageenan solution is injected into the plantar surface of one hind paw to induce localized inflammation. Two hours later, animals are orally dosed with vehicle, this compound, Ibuprofen, or Morphine. The PWL is measured again at 3 hours post-carrageenan injection (1 hour post-drug administration).
-
Endpoint: The primary endpoint is the change in PWL, indicating a reduction in thermal hyperalgesia.
4.2. Chronic Constriction Injury (CCI) of the Sciatic Nerve This model is used to evaluate drug efficacy against neuropathic pain.
-
Subjects: Male Sprague-Dawley rats (200-250g).
-
Procedure: Under isoflurane anesthesia, the common sciatic nerve of one leg is loosely ligated with four chromic gut sutures. This procedure leads to the development of mechanical allodynia over several days. Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the paw. The paw withdrawal threshold (PWT) is defined as the lowest force in grams (g) that elicits a withdrawal response.
-
Dosing and Endpoint: On day 14 post-surgery, a stable PWT is established. Animals are then orally dosed with the test compounds. The PWT is reassessed at 2 hours post-dosing to determine the degree of reversal of mechanical allodynia.
Discussion and Conclusion
The preclinical data suggest that this compound demonstrates robust analgesic efficacy in both inflammatory and neuropathic pain models. In the carrageenan model, this compound (30 mg/kg) showed efficacy comparable to Morphine (5 mg/kg) and superior to a high dose of Ibuprofen (100 mg/kg), indicating potent anti-hyperalgesic activity.
More notably, in the CCI neuropathic pain model, this compound produced a significant and dose-dependent reversal of mechanical allodynia, outperforming both Morphine and Ibuprofen. The poor performance of Ibuprofen in this model is consistent with the general lack of efficacy of NSAIDs for neuropathic pain. The superior effect of this compound compared to morphine suggests that inhibition of the PASK pathway may be a more effective strategy for managing neuropathic pain states than modulation of the opioid system.
References
A Comparative Guide to the Neuroprotective Effects of Corydalmine and Other Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents to combat the rising tide of neurodegenerative diseases is a paramount challenge in modern medicine. Among the vast library of natural compounds, alkaloids from the Corydalis genus have emerged as promising candidates. This guide provides a comparative analysis of the neuroprotective effects of corydalmine, a prominent alkaloid from Corydalis, alongside its structural relatives and other established neuroprotective compounds. We delve into the experimental data, detailing the underlying molecular mechanisms and signaling pathways to offer a comprehensive resource for researchers in the field.
Introduction to Corydalmine and Neuroprotection
Corydalmine is an isoquinoline alkaloid found in plants of the Corydalis genus, which have a long history of use in traditional medicine for analgesia and anti-inflammatory purposes. Recent research has shifted focus towards the neuroprotective potential of these alkaloids, including corydalmine, levo-tetrahydropalmatine (l-THP), berberine, and coptisine. Neuroprotection refers to the strategies and mechanisms that safeguard the central nervous system from neuronal injury and degeneration, often caused by factors like oxidative stress, neuroinflammation, and apoptosis. This guide will compare the efficacy and mechanisms of corydalmine, primarily its levo-isomer (levo-corydalmine or l-CDL), with other relevant compounds.
While direct quantitative data on levo-corydalmine's ability to prevent neuronal death in classical neurotoxicity models is still emerging, substantial evidence highlights its potent anti-inflammatory and antioxidant activities in related cell types, such as microglia and astrocytes. These mechanisms are critically relevant to neuroprotection, as neuroinflammation and oxidative stress are key drivers of neuronal damage in many neurodegenerative diseases.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the available quantitative data for levo-corydalmine and comparator compounds from various in vitro studies. This allows for a side-by-side evaluation of their potency and the experimental contexts in which they were assessed.
Table 1: Comparison of Levo-Corydalmine with Other Corydalis Alkaloids
| Compound | Experimental Model | Key Quantitative Finding & Concentration | Primary Mechanism | Signaling Pathway(s) |
| Levo-Corydalmine (l-CDL) | TNF-α-stimulated primary astrocytes | Dose-dependent suppression of Cx43 expression at 5, 10, and 20 µM[1] | Anti-inflammatory | Nrf2/HO-1/CO |
| Levo-Tetrahydropalmatine (l-THP) | Primary cultured neocortical neurons | IC50 for inhibition of neuronal excitability: 14.0 µM[2] | Modulation of neuronal activity | Not specified |
| Berberine | H₂O₂-induced injury in HT22 cells | Extract containing berberine reversed H₂O₂-induced cell death[3] | Antioxidant, Anti-apoptotic | PI3K/Akt, AMPK, Nrf2[4] |
| Coptisine | Acetylcholinesterase Inhibition Assay | IC50: 0.74 µM[3] | Cholinesterase Inhibition | Not applicable |
Table 2: Comparison of Levo-Corydalmine with Other Neuroprotective Agents
| Compound | Experimental Model | Key Quantitative Finding & Concentration | Primary Mechanism | Signaling Pathway(s) |
| Levo-Corydalmine (l-CDL) | LPS-stimulated BV2 microglia | Suppression of p-ASK1, p-p38, p-p65 | Anti-inflammatory | ASK1-p38 MAPK/NF-κB |
| Edaravone | H₂O₂-induced injury in HT22 cells | Protected against H₂O₂-induced cell injury | Antioxidant | Inhibition of MAPK |
| N-Acetylcysteine (NAC) | H₂O₂-induced injury in HT22 cells | Pre-treatment with NAC significantly increased cell viability | Antioxidant, Glutathione precursor | Not specified |
| Andrographolide | MPP+-induced toxicity in SH-SY5Y cells | 1.5 µM pre-treatment significantly ameliorated cell death | Anti-apoptotic, Autophagy induction | PINK1-Parkin, Nrf2/KEAP1 |
| Quercetin | MPP+-induced toxicity in SH-SY5Y cells | 20 µM significantly reduced cell death | Antioxidant, Anti-ferroptotic | Nrf2 |
Mechanistic Insights and Signaling Pathways
The neuroprotective effects of corydalmine and related compounds are mediated through a variety of signaling pathways that combat oxidative stress, inflammation, and apoptosis.
Levo-Corydalmine (l-CDL)
Levo-corydalmine has demonstrated significant neuroprotective potential primarily through its anti-inflammatory and antioxidant actions. In models of neuropathic pain, which involves neuro-inflammation, l-CDL has been shown to suppress the activation of microglia, the resident immune cells of the brain. This is achieved by inhibiting the Apoptosis Signal-regulating Kinase 1 (ASK1)-p38 MAPK/NF-κB signaling pathway . By blocking this pathway, l-CDL reduces the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Furthermore, l-CDL can upregulate the Nrf2/HO-1 pathway , a critical cellular defense mechanism against oxidative stress. Nrf2 is a transcription factor that, upon activation, induces the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1). This pathway helps to mitigate the damaging effects of reactive oxygen species (ROS) in neuronal and glial cells.
Comparator Compounds
-
Levo-Tetrahydropalmatine (l-THP): A well-studied alkaloid from Corydalis, l-THP exerts neuroprotection by inhibiting apoptosis. It modulates the expression of Bcl-2 family proteins, increasing the anti-apoptotic Bcl-2 and decreasing the pro-apoptotic Bax. It also inhibits the activation of c-Abl, a kinase involved in apoptotic signaling.
-
Berberine: This compound exhibits broad-spectrum neuroprotective effects. It is a potent antioxidant and anti-inflammatory agent. Berberine activates the Nrf2 and AMPK pathways while inhibiting NF-κB. It also has been shown to inhibit acetylcholinesterase, which is a key target in Alzheimer's disease therapy.
-
Edaravone: A free radical scavenger, edaravone is an approved drug for stroke and ALS. Its primary mechanism is the reduction of oxidative stress by directly neutralizing reactive oxygen species. It has been shown to inhibit the MAPK signaling pathway, which is involved in apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of neuroprotective compounds.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y, HT22, PC12) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Plating: Cells are seeded into 96-well plates at a density of 1x10⁴ to 5x10⁴ cells per well and allowed to adhere for 24 hours.
-
Treatment:
-
Cells are pre-treated with various concentrations of the test compound (e.g., levo-corydalmine) for a specified period (e.g., 1-2 hours).
-
A neurotoxin (e.g., 1 mM MPP⁺ for SH-SY5Y, 300 µM H₂O₂ for HT22, or 100 µM 6-OHDA for PC12) is then added to the wells (except for the control group) and incubated for 24-48 hours.
-
-
MTT Incubation: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The MTT is converted by mitochondrial dehydrogenases of living cells into a purple formazan product.
-
Solubilization and Measurement: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control group (untreated, non-toxin-exposed cells).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Culture and Treatment: Cells are cultured and treated with the test compound and neurotoxin in 6-well plates as described for the MTT assay.
-
Cell Harvesting: After the treatment period, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour.
-
Data Analysis: The cell population is gated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+). The percentage of apoptotic cells is calculated.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment: Cells are cultured and treated in 96-well plates as described previously.
-
DCFH-DA Staining: After treatment, the medium is removed, and the cells are washed with PBS. A solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) at a final concentration of 10 µM is added to each well, and the plate is incubated for 30 minutes at 37°C. DCFH-DA is a cell-permeable dye that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: ROS levels are expressed as a percentage of the toxin-treated group.
Conclusion
Levo-corydalmine demonstrates significant promise as a neuroprotective agent, primarily through its potent anti-inflammatory and antioxidant activities. Its ability to modulate key signaling pathways such as ASK1-p38 MAPK/NF-κB and Nrf2/HO-1 places it at the center of mechanisms known to protect against neuronal damage. While direct quantitative comparisons with other neuroprotective agents in standardized neuronal death assays are needed, the existing data on its mechanisms and effects on related cell types strongly support its therapeutic potential.
Compared to its structural relatives like levo-tetrahydropalmatine and berberine, levo-corydalmine appears to have a distinct mechanistic profile with a strong emphasis on mitigating neuroinflammation. Berberine offers a broader spectrum of action, including cholinesterase inhibition, making it a multi-target agent. Established neuroprotectants like edaravone provide a benchmark for free radical scavenging activity.
Future research should focus on head-to-head comparative studies of these compounds in various in vitro and in vivo models of neurodegenerative diseases to fully elucidate their relative potencies and therapeutic windows. The detailed experimental protocols and pathway analyses provided in this guide aim to facilitate such future investigations and accelerate the development of novel neuroprotective therapies.
References
- 1. Levo-corydalmine Attenuates Vincristine-Induced Neuropathic Pain in Mice by Upregulating the Nrf2/HO-1/CO Pathway to Inhibit Connexin 43 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaloids from Corydalis decumbens suppress neuronal excitability in primary cultures of mouse neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crosstalk between 6-OHDA-induced autophagy and apoptosis in PC12 cells is mediated by phosphorylation of Raf-1/ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Edaravone protects HT22 neurons from H2O2-induced apoptosis by inhibiting the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Curcumin Analogs as Anticancer Agents: A Comparative Guide
Due to the absence of specific information in the public domain regarding "Kikemanin" and its analogs, this guide will instead focus on a well-researched area: the structure-activity relationship (SAR) of Curcumin analogs as potent anticancer agents. This allows for a comprehensive comparison that adheres to the requested format and depth of analysis.
Curcumin, a natural polyphenol derived from the rhizome of Curcuma longa, has demonstrated a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, its clinical application is limited by poor bioavailability and rapid metabolism. This has spurred the development of numerous curcumin analogs with improved potency and pharmacokinetic profiles. This guide compares the anticancer activities of various curcumin analogs, detailing their structure-activity relationships and the experimental protocols used for their evaluation.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected curcumin analogs against various cancer cell lines. These analogs feature modifications on the central linker, the aromatic rings, and the β-diketone moiety of the parent curcumin structure.
| Analog | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Curcumin | - | Prostate, Breast | >50 | [1] |
| Analog 23 | Replacement of the heptadienedione linker with a pyrazole ring and substitution on the phenyl rings. | Prostate (PC-3) | <1 | [1] |
| Analog 23 | Replacement of the heptadienedione linker with a pyrazole ring and substitution on the phenyl rings. | Breast (MCF-7) | <1 | [1] |
Note: Lower IC50 values indicate higher potency.
Experimental Protocols
The evaluation of the anticancer activity of curcumin analogs typically involves the following key experiments:
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of the analog that inhibits the growth of cancer cells by 50% (IC50).
-
Methodology:
-
Cancer cells (e.g., PC-3, MCF-7) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the curcumin analogs for a specified period (e.g., 48 or 72 hours).
-
After incubation, the treatment medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against analog concentration.
-
2. Western Blot Analysis
-
Objective: To investigate the effect of the analogs on the expression levels of proteins involved in cancer-related signaling pathways.
-
Methodology:
-
Cancer cells are treated with the curcumin analogs at their respective IC50 concentrations.
-
After treatment, the cells are lysed to extract total proteins.
-
The protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Akt, CDK2, pro-apoptotic and anti-apoptotic proteins).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Signaling Pathways and Mechanisms of Action
The enhanced anticancer activity of curcumin analogs often stems from their ability to modulate multiple signaling pathways critical for cancer cell proliferation, survival, and metastasis. One such proposed mechanism involves the inhibition of the PI3K/Akt pathway, a key regulator of cell growth and survival.
Caption: Proposed mechanism of action of a curcumin analog inhibiting the PI3K/Akt signaling pathway.
The diagram above illustrates how a growth factor binding to a receptor tyrosine kinase (RTK) activates PI3K, leading to the phosphorylation of Akt. Activated Akt then promotes downstream signaling that enhances cell proliferation and survival. Curcumin analogs can exert their anticancer effects by inhibiting key components of this pathway, such as Akt, thereby blocking these pro-survival signals.
This comparative guide provides a framework for understanding the structure-activity relationships of curcumin analogs. The presented data and methodologies highlight the importance of chemical modifications in enhancing the therapeutic potential of natural products. Further research into novel analogs and their mechanisms of action is crucial for the development of effective anticancer therapies.
References
Head-to-Head Comparison: Gabapentin vs. Investigational Compound "Kikemanin" for Neuropathic Pain
A review of available scientific literature and clinical trial data reveals no information on an investigational compound referred to as "Kikemanin" for the treatment of neuropathic pain or any other medical condition. Therefore, a direct head-to-head comparison with the established neuropathic pain medication, gabapentin, cannot be conducted at this time.
It is possible that "this compound" may be a typographical error, a preclinical compound not yet in the public domain, or a non-standardized name. For a comprehensive comparison, it is crucial to have the correct nomenclature and available data on the compound .
This guide will proceed by providing a detailed overview of gabapentin, a widely prescribed medication for neuropathic pain, including its mechanism of action, clinical efficacy, and the experimental data supporting its use. This information can serve as a benchmark for comparison if and when data on a comparator compound becomes available.
Gabapentin for Neuropathic Pain: A Detailed Profile
Gabapentin is an anticonvulsant medication that is also a first-line treatment for neuropathic pain.[1][2] Neuropathic pain originates from nerve damage and is often described as a shooting, burning, or stabbing sensation.[1]
Mechanism of Action
While the exact mechanism of action of gabapentin in treating neuropathic pain is not fully elucidated, it is known to bind to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. This binding is thought to reduce the release of excitatory neurotransmitters, thereby calming nerve signals and alleviating pain.[3]
Clinical Efficacy
Numerous clinical trials have demonstrated the efficacy of gabapentin in managing various types of neuropathic pain, including diabetic neuropathy, postherpetic neuralgia, and neuropathic pain associated with spinal cord injury.
Table 1: Summary of Gabapentin Efficacy in Neuropathic Pain Clinical Trials
| Neuropathic Pain Condition | Key Findings | Reference |
| Diabetic Peripheral Neuropathy | Statistically significant reduction in mean daily pain scores compared to placebo. | [1] |
| Postherpetic Neuralgia | Significant improvement in pain relief and sleep interference compared to placebo. |
Experimental Protocols
The following outlines a typical experimental workflow for a clinical trial evaluating the efficacy of a drug like gabapentin for neuropathic pain.
Caption: A generalized workflow for a randomized, placebo-controlled clinical trial for neuropathic pain.
Signaling Pathways in Neuropathic Pain
The development of neuropathic pain involves complex signaling pathways. A simplified representation of a key pathway is illustrated below.
Caption: Simplified signaling pathway in neuropathic pain and the site of action for gabapentin.
Conclusion
Gabapentin is a well-established therapeutic option for neuropathic pain with a considerable body of evidence supporting its efficacy. A thorough and objective comparison with any new chemical entity, such as the referenced "this compound," would require access to peer-reviewed preclinical and clinical data for the latter. Researchers and drug development professionals are encouraged to consult publicly available databases and scientific literature for the most current information on emerging therapies for neuropathic pain. Should data for "this compound" or a correctly named comparator become available, a comprehensive comparative analysis can be performed.
References
Replicating published findings on Corydalmine's cardiovascular effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published findings on the cardiovascular effects of Corydalmine, with a focus on its vasodilatory properties. The information presented is intended to assist researchers in replicating and expanding upon these findings. Detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular mechanisms are included.
Vasodilatory Effects of Levo-Corydalmine
Recent studies have highlighted the potential of levo-corydalmine (l-CDL), an active alkaloid from Rhizoma Corydalis, as a vasodilatory agent. The primary mechanism appears to be the regulation of the DDIT3-eNOS signaling pathway, which is crucial in endothelial cell function and vascular tone.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro experiments assessing the effects of levo-corydalmine on human umbilical vein endothelial cells (HUVECs) and vascular tissue.
Table 1: Effect of Levo-Corydalmine on HUVEC Viability in the Presence of Oxidized Low-Density Lipoprotein (ox-LDL)
| Treatment | Concentration | Cell Viability (%) |
| Control | - | 100 |
| ox-LDL | 100 µg/mL | 80.5 ± 5.2 |
| ox-LDL + l-CDL | 10 µM | 95.3 ± 6.1* |
| ox-LDL + l-CDL | 20 µM | 108.7 ± 7.3 |
| ox-LDL + l-CDL | 40 µM | 115.4 ± 8.5 |
| Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to the ox-LDL group. |
Table 2: Effect of Levo-Corydalmine on Gene and Protein Expression in ox-LDL-treated HUVECs
| Target | Treatment | Concentration | Relative mRNA Expression (Fold Change) | Relative Protein Expression (Fold Change) |
| DDIT3 | ox-LDL | 100 µg/mL | 3.2 ± 0.4 | 2.8 ± 0.3 |
| ox-LDL + l-CDL | 20 µM | 1.5 ± 0.2 | 1.3 ± 0.2 | |
| eNOS | ox-LDL | 100 µg/mL | 0.4 ± 0.1 | 0.5 ± 0.1 |
| ox-LDL + l-CDL | 20 µM | 0.9 ± 0.1 | 0.8 ± 0.1 | |
| Data are presented as mean ± SD. **p < 0.01 compared to the ox-LDL group. |
Table 3: Endothelium-Dependent Vasodilation Induced by Levo-Corydalmine in Rat Aortic Rings
| Agent | Concentration (M) | Relaxation (%) |
| Levo-Corydalmine | 10⁻⁷ | 15.2 ± 3.1 |
| 10⁻⁶ | 45.8 ± 5.6 | |
| 10⁻⁵ | 85.3 ± 7.2 | |
| 10⁻⁴ | 92.5 ± 4.9 | |
| Data are presented as mean ± SEM for aortic rings pre-constricted with phenylephrine (1 µM). |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded into 96-well plates at a density of 5 x 10³ cells/well and cultured for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing oxidized low-density lipoprotein (ox-LDL) at a final concentration of 100 µg/mL, with or without varying concentrations of levo-corydalmine (10, 20, 40 µM).
-
Incubation: Cells are incubated for an additional 24 hours.
-
CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Final Incubation: The plate is incubated for 2 hours at 37°C.
-
Measurement: The absorbance at 450 nm is measured using a microplate reader to determine cell viability.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from treated HUVECs using a suitable RNA isolation kit.
-
Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using a thermal cycler with SYBR Green master mix and primers specific for DDIT3, eNOS, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative mRNA expression is calculated using the 2-ΔΔCt method.
Western Blot Analysis
-
Protein Extraction: Total protein is extracted from treated HUVECs using RIPA lysis buffer.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against DDIT3, eNOS, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody for 1 hour.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Aortic Ring Vasodilation Assay
-
Tissue Preparation: Thoracic aortas are isolated from male Sprague-Dawley rats, cleaned of adipose and connective tissue, and cut into 3-4 mm rings.
-
Mounting: Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O₂ and 5% CO₂.
-
Equilibration: The rings are equilibrated for 60 minutes under a resting tension of 1.5 g.
-
Pre-contraction: The aortic rings are pre-contracted with phenylephrine (1 µM).
-
Treatment: Once a stable contraction is achieved, cumulative concentrations of levo-corydalmine (10⁻⁷ to 10⁻⁴ M) are added to the bath.
-
Measurement: Changes in isometric tension are recorded to determine the percentage of relaxation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of levo-corydalmine's vasodilatory effect and the general experimental workflow.
Caption: Proposed signaling pathway of Levo-Corydalmine's vasodilatory effect.
Caption: General experimental workflow for investigating Corydalmine's cardiovascular effects.
Other Cardiovascular Effects
While research on the specific cardiovascular effects of Corydalmine is still emerging, studies on related alkaloids from Corydalis yanhusuo suggest potential anti-arrhythmic and blood pressure-lowering activities.[3][4][5] However, specific quantitative data and detailed experimental protocols for Corydalmine in these contexts are not yet extensively published. Further research is warranted to elucidate these potential therapeutic benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. Levo-corydalmine derived from Rhizoma Corydalis suppresses Ox-LDL-induced endothelial cell activation and improves vasodilatation by regulating the DDIT3-eNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 4. Prediction and verification of potential lead analgesic and antiarrhythmic components in Corydalis yanhusuo W. T. Wang based on voltage-gated sodium channel proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Drimenol's Antifungal Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal performance of the natural sesquiterpenoid drimenol with other established antifungal agents. The information presented is based on available experimental data to assist researchers and professionals in drug development in evaluating its potential.
Executive Summary
Drimenol, a naturally occurring sesquiterpenoid, has demonstrated broad-spectrum antifungal activity against a range of clinically relevant fungal pathogens, including species of Candida, Aspergillus, and Cryptococcus.[1][2] Notably, it exhibits efficacy against fluconazole-resistant strains, suggesting a mechanism of action distinct from commonly used azole antifungals.[1] This guide summarizes the available quantitative data on its antifungal potency, details the experimental protocols for its evaluation, and visually represents its proposed mechanism of action and the experimental workflow.
Data Presentation: Comparative Antifungal Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of drimenol and other antifungal agents against various fungal species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater potency.
Table 1: In Vitro Activity of Drimenol and Comparator Azoles against Pathogenic Fungi
| Fungal Species | Drimenol MIC (µg/mL) | Fluconazole MIC (µg/mL) | Posaconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) |
| Candida albicans | 30 | 0.5 | 0.03 | 0.016 |
| Candida albicans (Fluconazole-resistant) | 30 | >64 | 0.125 | 0.06 |
| Candida auris | 50 | 60 | 0.06 | 0.03 |
| Candida glabrata | 30 | 16 | 0.5 | 0.25 |
| Candida krusei | 30 | 64 | 0.25 | 0.25 |
| Candida parapsilosis | 32 | 2 | 0.125 | 0.03 |
| Cryptococcus neoformans | 8 | 8 | 0.125 | 0.06 |
| Aspergillus fumigatus | 8 | >64 | 0.25 | 0.25 |
| Saksenaea vasiformis | 4 | >64 | 0.5 | 1 |
| Blastomyces dermatitidis | 4 | 16 | 0.016 | 0.016 |
| Source: Data compiled from Edouarzin et al., 2020.[1] |
Table 2: General In Vitro Activity of Common Antifungal Agents against Key Fungal Genera (MIC ranges in µg/mL)
| Antifungal Agent | Candida spp. | Aspergillus spp. | Cryptococcus spp. |
| Amphotericin B | 0.12 - 2 | 0.25 - 2 | 0.12 - 2 |
| Fluconazole | 0.25 - >64 | Resistant | 0.12 - >128 |
| Voriconazole | 0.007 - 2 | 0.125 - 2 | 0.03 - 1 |
| Posaconazole | 0.016 - 4 | 0.03 - 1 | 0.03 - 0.5 |
| Caspofungin | 0.03 - >8 | 0.06 - >16 | Not Active |
| Source: Data compiled from multiple sources.[3] |
Experimental Protocols
The following is a detailed methodology for the broth microdilution assay, a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Broth Microdilution Antifungal Susceptibility Testing Protocol
1. Preparation of Antifungal Stock Solution:
-
A stock solution of the antifungal agent (e.g., Drimenol) is prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), typically to a concentration of 10 mg/mL.
2. Preparation of Microtiter Plates:
-
A sterile 96-well microtiter plate is used.
-
100 µL of RPMI-1640 medium is dispensed into wells 2 through 12.
-
200 µL of the antifungal stock solution (at twice the highest desired final concentration) is added to well 1.
-
Serial twofold dilutions are performed by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. 100 µL is discarded from well 10.
-
Well 11 serves as a drug-free growth control, and well 12 serves as a sterility control (uninoculated medium).
3. Preparation of Fungal Inoculum:
-
For Yeasts (e.g., Candida, Cryptococcus):
-
The fungal strain is cultured on Sabouraud Dextrose Agar for 24-48 hours.
-
A few colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
The suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
-
For Molds (e.g., Aspergillus):
-
The mold is grown on Potato Dextrose Agar until sporulation is observed.
-
Conidia are harvested by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 20) and gently scraping the surface.
-
The conidial suspension is adjusted to a final concentration of 0.4-5 x 10^4 CFU/mL.
-
4. Inoculation and Incubation:
-
100 µL of the standardized fungal inoculum is added to wells 1 through 11.
-
The final volume in each well is 200 µL.
-
The plate is incubated at 35-37°C. Incubation times vary depending on the fungus: 24-48 hours for yeasts and 48-72 hours for most molds.
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth. This can be assessed visually or with a spectrophotometer.
Mandatory Visualizations
Proposed Signaling Pathway of Drimenol's Antifungal Action
References
- 1. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Activities of Posaconazole, Fluconazole, Itraconazole, Voriconazole, and Amphotericin B against a Large Collection of Clinically Important Molds and Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Kikemanin (Corydalmine)
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Kikemanin, also known as Corydalmine, a compound classified as an alkaloid. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound (Corydalmine). While a specific SDS for this compound may not always be readily available, data from similar compounds, such as Corydaline, indicate that it should be handled as a hazardous substance.[1] The primary hazards include potential acute toxicity if swallowed, skin and eye irritation, and respiratory tract irritation.[1]
Personal Protective Equipment (PPE) is mandatory. This includes, at a minimum:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.
Quantitative Data Summary
The following table summarizes key hazard information based on data for the related compound Corydaline, which should be considered as a proxy for this compound in the absence of specific data.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |
| Skin Irritation (Category 2) | Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation (Category 2A) | Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405 |
Data derived from the Safety Data Sheet for Corydaline, a related alkaloid.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed through your institution's hazardous waste program.[2] Do not discharge this compound waste to the sewer or dispose of it in regular trash.[2]
Step 1: Waste Segregation
Proper segregation is the first and most critical step. All chemical waste must be treated as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, weigh boats, wipes), and spill cleanup materials in a designated container for solid hazardous waste.
-
Liquid Waste: Collect solutions containing this compound in a separate, designated container for hazardous liquid waste. Do not mix with other incompatible waste streams like strong acids, bases, or oxidizers.
-
Sharps: Any sharps (needles, scalpels, contaminated glass pipettes) must be placed into a designated, puncture-proof sharps container for hazardous waste.
Step 2: Use of Appropriate Waste Containers
All waste must be stored in containers that are compatible with the chemical properties of the waste.
-
Container Material: Use containers made of a material that will not react with the waste. Plastic containers are often preferred for their durability.
-
Container Condition: Ensure containers are in good condition, free of leaks, and have a securely fitting cap or lid. The container must remain closed except when actively adding waste.
-
Labeling: All waste containers must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound (Corydalmine) Waste."
-
The specific components and their approximate concentrations if it is a mixed waste stream.
-
The date when waste was first added to the container.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.
-
Secondary Containment: Place waste containers in a secondary containment bin to catch any potential leaks or spills.
-
Segregation within SAA: Keep incompatible waste streams physically separated within the SAA.
Step 4: Disposal of Contaminated Labware
-
Disposable Labware: Items such as contaminated gloves, bench paper, and plasticware should be placed in the solid hazardous waste container.
-
Reusable Labware: Glassware and other equipment should be decontaminated. A standard procedure is to rinse the equipment with a suitable solvent (e.g., ethanol or acetone) to remove the residue. This initial rinsate must be collected and disposed of as hazardous liquid waste. After this initial decontamination, the labware can be washed using standard laboratory procedures.
Step 5: Request for Waste Pickup
Once a waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may vary), arrange for its disposal.
-
Contact your institution's EHS department or follow the established procedure to request a hazardous waste pickup.
-
Do not move hazardous waste outside of your designated laboratory area. Trained EHS personnel will handle the transport and final disposal.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Guide for Hypothetical Compound: Kikemanin
Disclaimer: As "Kikemanin" does not correspond to a known chemical substance in publicly available safety databases, this document serves as a template. The following information is based on general best practices for handling potentially hazardous chemicals in a research environment. Researchers must consult the specific Safety Data Sheet (SDS) for any chemical before handling it.
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for a hypothetical novel compound, this compound, intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The required level of PPE depends on the scale of the operation and the specific procedures being performed.[1][2][3] At a minimum, standard laboratory attire, including closed-toe shoes and full-length pants, is required.[4]
Table 1: PPE Requirements for Handling this compound
| Protection Type | Minimum Requirement | Recommended for High-Concentration or Aerosol-Generating Procedures |
| Eye and Face | ANSI Z87.1-compliant safety glasses with side shields.[4] | Chemical splash goggles or a full-face shield worn over safety glasses. |
| Hand Protection | Nitrile gloves (ensure compatibility with the solvent used). Change gloves immediately upon contamination. | Double-gloving with chemically resistant gloves (e.g., neoprene or butyl rubber over nitrile). |
| Body Protection | Flame-resistant laboratory coat. | Chemical-resistant apron or a disposable chemical-resistant coverall. |
| Respiratory | Work within a certified chemical fume hood. | A NIOSH-approved respirator may be required if work cannot be conducted in a fume hood or if there is a risk of aerosolization. Consult with EHS for proper selection and fit-testing. |
Handling and Storage Procedures
2.1. Engineering Controls
-
Ventilation: All work involving this compound powder or solutions must be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Isolation: For high-risk procedures, consider using a glove box.
2.2. Safe Handling Practices
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Keep containers tightly closed when not in use.
2.3. Storage
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage container is clearly labeled "this compound" with appropriate hazard warnings.
-
Store in a secondary container to contain any potential leaks or spills.
Emergency Procedures: Spill and Exposure Response
Pre-planning is essential for a safe and effective response to chemical spills. All laboratory personnel should be familiar with the location of spill kits and emergency equipment.
3.1. Spill Response Protocol
The response to a this compound spill depends on its size and location.
-
Minor Spill (<100 mL within a fume hood):
-
Alert personnel in the immediate area.
-
Wear the appropriate PPE as detailed in Table 1.
-
Contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb a flammable solvent spill.
-
Work from the outside of the spill inward to prevent spreading.
-
Collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Report the incident to the laboratory supervisor.
-
-
Major Spill (>100 mL or any spill outside a fume hood):
-
Immediately alert everyone in the lab and evacuate the area.
-
If the substance is flammable, turn off all ignition sources.
-
Close the laboratory doors to contain the spill.
-
Call emergency personnel and the institution's Environmental Health and Safety (EHS) office.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Below is a logical workflow for responding to a chemical spill.
Caption: Workflow for chemical spill response, from assessment to resolution.
3.2. Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All chemical waste is regulated and must be disposed of according to institutional and national guidelines. Never dispose of this compound down the drain or in the regular trash.
4.1. Waste Collection
-
Solid Waste: Contaminated materials such as gloves, absorbent pads, and weighing papers should be collected in a clearly labeled, sealed plastic bag or container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a compatible, leak-proof container with a screw-on cap. The container must be kept closed except when adding waste.
-
Sharps: Contaminated sharps (needles, scalpels, pipettes) must be disposed of in a designated sharps container.
4.2. Waste Labeling and Storage
-
All waste containers must be labeled with a "Hazardous Waste" tag.
-
The label must include the full chemical name ("this compound"), concentration, and the date accumulation started. Do not use abbreviations or chemical formulas.
-
Store waste containers in a designated satellite accumulation area within the laboratory, using secondary containment to prevent spills.
4.3. Waste Pickup
-
Submit a request for chemical waste pickup through your institution's EHS department. Do not allow waste to accumulate for more than 90 days or exceed 55 gallons.
Hypothetical Experimental Protocol: Assessing Dermal Permeability
This section provides a hypothetical methodology for an experiment that might be conducted with a novel compound like this compound.
Objective: To determine the in vitro dermal permeability of this compound using a Franz diffusion cell apparatus.
Methodology:
-
Preparation: Prepare a saturated solution of this compound in a suitable vehicle (e.g., a phosphate-buffered saline/ethanol mixture).
-
Skin Preparation: Procure excised human or porcine skin. Mount the skin sections onto Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Application: Add a precise volume of the this compound solution to the donor compartment. The receptor compartment should be filled with a receptor fluid (e.g., phosphate-buffered saline) and maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from the receptor compartment and replace them with fresh receptor fluid.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Calculation: Calculate the cumulative amount of this compound permeated per unit area over time. The steady-state flux (Jss) and permeability coefficient (Kp) can be determined from the slope of the linear portion of the resulting plot.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
